(Rac)-Reparixin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRVXQXKZXMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861524 | |
| Record name | N-(Methanesulfonyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-Reparixin as an Experimental Control for Reparixin Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reparixin is a potent, non-competitive, allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] These receptors, activated by chemokines such as interleukin-8 (IL-8), play a crucial role in the recruitment and activation of neutrophils, key mediators of inflammation.[2][3] By targeting CXCR1 and CXCR2, Reparixin has shown therapeutic potential in a range of inflammatory conditions, organ transplantation, and cancer.[2][4] In preclinical and clinical research, the use of appropriate controls is paramount to validate experimental findings. For chiral molecules like Reparixin, the racemic mixture, denoted as (Rac)-Reparixin, serves as an essential experimental control to distinguish the specific activity of the active enantiomer from any potential off-target or non-specific effects. This guide provides a comprehensive overview of the use of this compound as a control in Reparixin studies, including its rationale, experimental considerations, and relevant protocols.
The Rationale for Using this compound as a Control
Reparixin is a chiral molecule, and its biological activity primarily resides in a single enantiomer, specifically the (R)-enantiomer, with the chemical name (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide. The racemic mixture, this compound, is a 1:1 mixture of the (R)- and (S)-enantiomers. The (S)-enantiomer is presumed to be significantly less active or inactive as a CXCR1/2 inhibitor.
The use of this compound as a control is based on the principle of stereoselectivity in pharmacology. Many biological targets, such as receptors and enzymes, are chiral and will interact differently with the enantiomers of a chiral drug. The active enantiomer will have a high affinity and produce a biological response, while the inactive enantiomer will have a low affinity and elicit little to no response.
By comparing the effects of the enantiomerically pure Reparixin (the active (R)-enantiomer) with this compound at the same total concentration, researchers can:
-
Confirm Stereospecificity: Demonstrate that the observed biological effects are due to the specific interaction of the active enantiomer with its target (CXCR1/2) and not due to non-specific chemical properties of the compound.
-
Identify Off-Target Effects: If this compound elicits a biological response, it may indicate that the effect is not mediated by the primary target or that the "inactive" enantiomer possesses some unexpected activity.
-
Establish a Baseline for Inactivity: this compound can serve as a more appropriate negative control than a vehicle alone, as it accounts for any potential effects of introducing a small molecule with a similar chemical scaffold into the experimental system.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Reparixin
| Target | Parameter | Species | Value (nM) |
| CXCR1 | IC50 | Human | 1[1] |
| CXCR2 | IC50 | Human | 100-400[1] |
Table 2: In Vivo Efficacy of Reparixin in Animal Models
| Animal Model | Dosing | Key Findings |
| Rat model of liver post-ischemia reperfusion injury | 3, 15, or 30 mg/kg (i.v. before reperfusion and s.c. after) | Dose-dependent inhibition of PMN recruitment and reduction in liver damage.[3] |
| Spontaneously hypertensive rats | 5 mg/kg daily for 3 weeks (s.c.) | Decreased systolic blood pressure and increased blood flow. |
| Murine model of LPS-induced acute lung injury | 15 µg/g | Reduced neutrophil recruitment into the lung by approximately 50%. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are examples of key experimental protocols where this compound could be employed as a control.
In Vitro Neutrophil Chemotaxis Assay
This assay is fundamental for assessing the inhibitory effect of Reparixin on neutrophil migration, a primary function mediated by CXCR1/2.
Objective: To determine the concentration-dependent inhibition of neutrophil chemotaxis by Reparixin and to confirm the stereospecificity of this inhibition using this compound as a control.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.
-
Compound Preparation: Prepare stock solutions of Reparixin and this compound in DMSO. Serially dilute the compounds in assay medium (e.g., RPMI 1640 supplemented with 0.5% BSA) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Chemotaxis Assay (Boyden Chamber/Transwell Assay):
-
Add a chemoattractant, such as IL-8 (CXCL8) at a concentration of 10-100 ng/mL, to the lower wells of a 96-well chemotaxis plate.
-
In separate tubes, pre-incubate the isolated neutrophils with various concentrations of Reparixin, this compound, or vehicle control for 30-60 minutes at 37°C.
-
Place the transwell inserts (with a 3-5 µm pore size) into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence with a plate reader, or by direct cell counting using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of Reparixin and this compound compared to the vehicle control.
-
Plot the concentration-response curves and determine the IC50 values. It is expected that Reparixin will show a potent, dose-dependent inhibition, while this compound will be significantly less potent or inactive.
-
In Vivo Model of Peritonitis
This model assesses the effect of Reparixin on neutrophil recruitment into the peritoneal cavity in response to an inflammatory stimulus.
Objective: To evaluate the in vivo efficacy of Reparixin in reducing neutrophil infiltration and to confirm that this effect is stereospecific using this compound.
Methodology:
-
Animal Model: Use male C57BL/6 mice (or another appropriate strain).
-
Induction of Peritonitis: Induce peritonitis by intraperitoneal (i.p.) injection of a sterile inflammatory agent, such as thioglycollate broth (4%) or zymosan A (1 mg/mL).
-
Compound Administration:
-
Administer Reparixin, this compound, or vehicle control (e.g., saline with a small percentage of DMSO or another suitable vehicle) via a relevant route (e.g., subcutaneous or intraperitoneal injection) at a specified time before or after the induction of peritonitis. Doses can range from 1 to 30 mg/kg depending on the study design.
-
-
Peritoneal Lavage: At a predetermined time point after the induction of peritonitis (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then collecting a fixed volume of sterile PBS or saline containing EDTA.
-
Cell Counting and Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils.
-
Calculate the total number of neutrophils in the peritoneal cavity.
-
-
Data Analysis:
-
Compare the number of neutrophils in the peritoneal lavage fluid of mice treated with Reparixin, this compound, and vehicle. A significant reduction in neutrophil numbers in the Reparixin-treated group compared to both the vehicle and this compound groups would demonstrate the specific in vivo efficacy of the active enantiomer.
-
Mandatory Visualizations
Signaling Pathways
The binding of IL-8 to CXCR1/2 triggers a cascade of intracellular signaling events that are inhibited by Reparixin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Biological Activity of (Rac)-Reparixin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Reparixin, also known as Repertaxin, is a small molecule inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors, primarily expressed on neutrophils, play a crucial role in the inflammatory cascade by mediating the chemotactic response to ligands such as interleukin-8 (IL-8 or CXCL8).[1][3] By targeting these receptors, Reparixin presents a promising therapeutic strategy for a variety of inflammatory diseases, certain cancers, and complications related to organ transplantation.[1][4] This technical guide provides an in-depth overview of the in vitro biological activity of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its function.
Mechanism of Action
This compound acts as a non-competitive, allosteric inhibitor of CXCR1 and CXCR2.[5][6][7] This means it does not directly compete with the natural ligands (like CXCL8) for the binding site on the receptors. Instead, it binds to a different, allosteric site on the receptor, inducing a conformational change that prevents receptor activation and downstream signaling, even when the ligand is bound.[7][8] This allosteric inhibition effectively blocks the G-protein mediated signaling pathways without impairing ligand-induced receptor internalization and scavenging.[8] This mode of action makes Reparixin a potent and specific inhibitor of CXCL8-induced biological activities.[9]
Quantitative In Vitro Activity
The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for CXCR1 and a lower but significant affinity for CXCR2.
| Target | Assay Type | Cell Line/System | Ligand | IC50 Value | Reference |
| CXCR1 | Chemotaxis Assay | Human Polymorphonuclear Cells (PMNs) | CXCL8 | 1 nM | [9] |
| CXCR1 | Chemotaxis Assay | L1.2 cells expressing CXCR1 | CXCL8 | 5.6 nM | [9] |
| CXCR1 | Inhibition of CXCL8-induced chemotaxis | Human Polymorphonuclear Cells (PMNs) | CXCL8 | 5.3 nM | [9] |
| CXCR2 | Chemotaxis Assay | Human Polymorphonuclear Cells (PMNs) | CXCL1 | 100 nM | [5][10] |
| CXCR2 | Inhibition of CXCL1-induced response | Human PMNs | CXCL1 | 400 nM | [9] |
| CXCR1 (Ile43Val mutant) | Chemotaxis Assay | L1.2 cells expressing Ile43Val CXCR1 mutant | CXCL8 | 80 nM | [5][10] |
Key In Vitro Effects
Reparixin's inhibition of CXCR1/2 signaling translates to several key effects on neutrophil function in vitro:
-
Inhibition of Chemotaxis: Reparixin potently blocks the migration of both human and mouse neutrophils towards CXCL8 and other CXCR1/2 ligands.[6][9]
-
Prevention of Calcium Mobilization: It prevents the increase of intracellular free calcium, a critical step in neutrophil activation.[6][9]
-
Inhibition of Degranulation: Reparixin inhibits the release of elastase from neutrophils.[9]
-
Reduction of Reactive Oxygen Species (ROS) Production: The production of reactive oxygen intermediates by activated neutrophils is also curtailed by Reparixin.[9]
-
No Effect on Phagocytosis: Importantly, Reparixin does not affect the phagocytosis of bacteria, such as Escherichia coli, by neutrophils.[9]
Experimental Protocols
Chemotaxis Assay
This assay is fundamental to assessing the inhibitory effect of Reparixin on neutrophil migration.
Principle: The assay measures the ability of neutrophils to migrate through a porous membrane towards a chemoattractant in the lower chamber of a specialized migration plate (e.g., Boyden chamber or Transwell insert). The inhibitory effect of Reparixin is determined by pre-incubating the cells with the compound before adding them to the upper chamber.
Detailed Protocol:
-
Cell Preparation: Isolate human polymorphonuclear neutrophils (PMNs) from fresh human blood using standard density gradient centrifugation methods. Resuspend the purified PMNs in an appropriate assay buffer (e.g., RPMI 1640).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for testing.
-
Assay Setup:
-
Add the chemoattractant solution (e.g., CXCL1 or CXCL8 at a concentration known to induce robust chemotaxis, typically 10-100 ng/mL) to the lower wells of a chemotaxis plate.[11]
-
Place the Transwell inserts (with a pore size suitable for neutrophil migration, e.g., 3-5 µm) into the wells.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of Reparixin or a vehicle control (DMSO) for 15-30 minutes at room temperature.[11]
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.[11]
-
Quantification of Migration: After incubation, carefully remove the Transwell inserts. The number of neutrophils that have migrated to the lower chamber can be quantified using several methods:
Receptor Binding Assay
This assay is used to determine how Reparixin affects the binding of a ligand to its receptor.
Principle: A radiolabeled ligand (e.g., [¹²⁵I]-CXCL8) is incubated with cells or cell membranes expressing the target receptor (CXCR1/2). The amount of bound radioactivity is measured. In a competition assay, the ability of an unlabeled compound (Reparixin) to displace the radiolabeled ligand is assessed. However, as Reparixin is a non-competitive allosteric inhibitor, it does not directly compete for the same binding site. Therefore, the assay is often designed to assess the effect of Reparixin on the binding characteristics of the natural ligand.
Detailed Protocol:
-
Cell/Membrane Preparation:
-
Isolate human PMNs as described for the chemotaxis assay.
-
Alternatively, prepare plasma membranes from PMNs or from cells engineered to overexpress CXCR1 or CXCR2.
-
-
Incubation with Reparixin: Resuspend the cells or membranes in a binding buffer (e.g., RPMI 1640 containing BSA, HEPES, and NaN₃).[6] Incubate the cells/membranes with Reparixin (e.g., 1 µM) or vehicle for a specified time (e.g., 15 minutes at 37°C).[6][7]
-
Radioligand Binding:
-
Separation of Bound and Free Ligand: Separate the cell/membrane-bound radioactivity from the unbound radioactivity. A common method is centrifugation through an oil gradient (e.g., 80% silicon and 20% paraffin) in a microcentrifuge.[6]
-
Measurement of Radioactivity: Measure the radioactivity in the cell/membrane pellet using a gamma counter.
-
Data Analysis: Determine non-specific binding by adding a large excess of unlabeled CXCL8 (e.g., 200-fold molar excess).[6] Specific binding is calculated by subtracting non-specific binding from total binding. The data can be analyzed using software like the LIGAND program to determine binding parameters.[6]
Calcium Mobilization Assay
This assay measures the ability of Reparixin to block the increase in intracellular calcium that occurs upon receptor activation.
Principle: Gq-coupled GPCRs, like CXCR1 and CXCR2, upon activation, trigger the release of calcium from intracellular stores.[12] This change in intracellular calcium concentration can be detected using calcium-sensitive fluorescent dyes.
Detailed Protocol:
-
Cell Preparation: Use cells that endogenously express CXCR1/2 (like neutrophils) or cells engineered to express these receptors.
-
Dye Loading: Load the cells with a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period to allow for de-esterification and trapping of the dye inside the cells.
-
Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of Reparixin or a vehicle control.
-
Stimulation and Measurement:
-
Place the cells in a fluorescence plate reader with integrated liquid handling capabilities (e.g., FLIPR).[12]
-
Establish a baseline fluorescence reading.
-
Inject the agonist (e.g., CXCL8) into the wells to stimulate the cells.
-
Immediately and continuously measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
-
Data Analysis: The inhibitory effect of Reparixin is determined by comparing the fluorescence signal in the presence of the compound to the signal in the vehicle-treated control. IC50 values can be calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway inhibited by Reparixin and a typical experimental workflow for a chemotaxis assay.
Caption: CXCR1/2 Signaling Pathway and the Point of Inhibition by this compound.
Caption: A generalized workflow for conducting an in vitro chemotaxis assay.
Conclusion
This compound is a potent and selective allosteric inhibitor of CXCR1 and CXCR2, demonstrating significant in vitro activity in blocking key neutrophil functions central to the inflammatory response. The well-defined in vitro assays described herein provide a robust framework for the continued investigation of Reparixin and other CXCR1/2 modulators. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to further characterize and harness the therapeutic potential of this important class of inhibitors.
References
- 1. What is Reparixin used for? [synapse.patsnap.com]
- 2. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Reparixin | CXCR | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Role of (Rac)-Reparixin in blocking IL-8 signaling pathway
An In-depth Technical Guide on the Role of (Rac)-Reparixin in Blocking the IL-8 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-8 (IL-8, or CXCL8), a pro-inflammatory chemokine, plays a pivotal role in the recruitment and activation of neutrophils and other leukocytes by signaling through its G protein-coupled receptors, CXCR1 and CXCR2. Dysregulation of the IL-8 signaling axis is implicated in a multitude of inflammatory diseases and cancer. This compound is a potent, orally available small molecule that functions as a non-competitive, allosteric inhibitor of both CXCR1 and CXCR2.[1][2][3][4] By binding to a transmembrane domain distinct from the ligand-binding site, Reparixin locks the receptors in an inactive conformation, effectively blocking the downstream signal transduction cascade without preventing IL-8 from binding.[5][6][7] This guide provides a comprehensive technical overview of Reparixin's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
Mechanism of Action: Allosteric Inhibition of CXCR1/CXCR2
Reparixin represents a class of non-competitive allosteric inhibitors.[1][2] Its primary mechanism involves binding to an allosteric pocket within the transmembrane helices of CXCR1 and CXCR2.[7] This interaction induces a conformational change that prevents the receptor from coupling to intracellular G proteins upon agonist (e.g., IL-8) binding.[5] Consequently, the dissociation of the Gαi and Gβγ subunits is inhibited, abrogating the entire downstream signaling cascade.[1][8]
Key features of Reparixin's mechanism include:
-
Non-competitive Nature: It does not compete with IL-8 for binding to the orthosteric site.[2][5]
-
Selectivity: Reparixin exhibits a significantly higher potency for CXCR1 over CXCR2, with a selectivity ratio of approximately 400-fold.[7][9][10]
-
Functional Blockade: It effectively inhibits a wide range of IL-8-induced cellular responses, including chemotaxis, calcium mobilization, degranulation, and the production of reactive oxygen species.[1][2][8] However, it does not impair certain functions like the phagocytosis of E. coli bacteria.[2][8]
Visualizing the IL-8 Signaling Pathway and Reparixin's Intervention
The following diagram illustrates the canonical IL-8 signaling pathway and the point of intervention by Reparixin.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Synthesis of (Rac)-Reparixin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reparixin is a novel small molecule inhibitor of the chemokine receptors CXCR1 and CXCR2, playing a pivotal role in the inflammatory cascade. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of (Rac)-Reparixin. It is intended for researchers and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows. The document delves into the preclinical and clinical findings that underscore the therapeutic potential of Reparixin in a variety of inflammatory conditions, including organ transplantation, oncology, and infectious diseases such as COVID-19.
Introduction
Reparixin, developed by Dompé Farmaceutici, is an investigational drug that functions as a non-competitive, allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors are key mediators in the recruitment and activation of neutrophils, a type of white blood cell integral to the acute inflammatory response.[1] By blocking the interaction of the potent chemoattractant interleukin-8 (IL-8) with CXCR1 and CXCR2, Reparixin effectively mitigates the excessive neutrophil infiltration that contributes to tissue damage in various pathological conditions.[1]
The therapeutic potential of Reparixin has been explored in a wide range of diseases characterized by acute and chronic inflammation. Clinical investigations have been conducted for its use in organ transplantation to reduce ischemia-reperfusion injury, in combination with chemotherapy for the treatment of metastatic breast cancer, and as an adjunctive therapy for severe pneumonia associated with COVID-19.[1][3][4][5] This guide will provide a detailed examination of the scientific data supporting these applications, with a focus on the underlying molecular mechanisms and the synthetic route to the racemic form of the molecule.
Mechanism of Action: Targeting the IL-8/CXCR1/2 Axis
Reparixin exerts its anti-inflammatory effects by specifically targeting the CXCR1 and CXCR2 receptors. It acts as a non-competitive allosteric inhibitor, meaning it binds to a site on the receptor distinct from the ligand-binding site.[2] This binding event induces a conformational change in the receptor that prevents its activation by IL-8 and other ELR-positive chemokines, without physically blocking the ligand from binding.[6]
This allosteric inhibition effectively uncouples the receptor from its downstream G-protein signaling pathways, preventing the activation of phospholipase C (PLC) and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), which are critical for neutrophil chemotaxis, degranulation, and the respiratory burst. By disrupting this signaling cascade, Reparixin effectively inhibits neutrophil migration to sites of inflammation.
CXCR1/2 Signaling Pathway
Caption: CXCR1/2 signaling pathway and the inhibitory action of Reparixin.
Synthesis of this compound
The synthesis of this compound, chemically known as (Rac)-2-(4-isobutylphenyl)-N-methylsulfonylpropanamide, involves a multi-step process. A key intermediate in this synthesis is 2-(4-isobutylphenyl)propionic acid, commonly known as ibuprofen.
Synthesis of 2-(4-isobutylphenyl)propionic acid
A patented method for the synthesis of 2-(4-isobutylphenyl)propionic acid involves the following key steps:
-
Chloromethylation of Isobutylbenzene: Isobutylbenzene is reacted with formaldehyde and hydrogen chloride to produce isobutylbenzyl chloride.
-
Cyanation: The resulting isobutylbenzyl chloride is then reacted with a metal cyanide, such as sodium cyanide, to form 4-isobutylphenylacetonitrile.
-
Alkylation: The 4-isobutylphenylacetonitrile is alkylated using a methylating agent to introduce the methyl group at the alpha-position, yielding 2-(4-isobutylphenyl)propionitrile.
-
Hydrolysis: Finally, the nitrile is hydrolyzed under acidic conditions to produce 2-(4-isobutylphenyl)propionic acid.
Synthesis of this compound from 2-(4-isobutylphenyl)propionic acid
The final step in the synthesis of this compound involves the formation of a sulfonamide bond. While a specific protocol for Reparixin is proprietary, a general and plausible synthetic route based on standard organic chemistry principles is outlined below.
Step 1: Acyl Chloride Formation
2-(4-isobutylphenyl)propionic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2: Sulfonamide Bond Formation
The freshly prepared 2-(4-isobutylphenyl)propanoyl chloride is then reacted with methanesulfonamide (CH₃SO₂NH₂) in the presence of a base to neutralize the HCl byproduct. The base is typically a tertiary amine, such as triethylamine or pyridine.
Experimental Workflow for the Synthesis of this compound
References
- 1. Reparixin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 3. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia [prnewswire.com]
- 5. Frontiers | The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials [frontiersin.org]
- 6. Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Reparixin: A Technical Guide to Investigating CXCR1/CXCR2 Receptor Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (Rac)-Reparixin, a potent and selective non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. This document details its mechanism of action, summarizes key quantitative data, provides insights into experimental methodologies, and visualizes critical signaling pathways and workflows for researchers studying CXCR1/CXCR2 biology.
Introduction to this compound
This compound, also known as Repertaxin, is a small molecule inhibitor that has emerged as a valuable tool for dissecting the roles of CXCR1 and CXCR2 in various physiological and pathological processes.[1][2] These G protein-coupled receptors are pivotal in mediating the inflammatory response, primarily through the recruitment and activation of neutrophils.[3][4][5] The ligands for these receptors, including interleukin-8 (IL-8 or CXCL8), are implicated in a wide range of inflammatory diseases and cancer.[3][6] Reparixin's unique allosteric mechanism of inhibition and its selectivity for CXCR1 over CXCR2 make it a powerful agent for both in vitro and in vivo investigations.[6][7][8]
Mechanism of Action
Reparixin functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2.[2][6][7] This means it binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation and downstream signaling, without blocking the binding of the natural ligands like CXCL8.[6][7][9] This allosteric modulation effectively uncouples the receptor from its associated G-proteins, thereby inhibiting the intracellular signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and the release of inflammatory mediators.[6][10]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Species | Value | Reference(s) |
| CXCR1 | IC50 | Human | 1 nM | [1][2][6][7] |
| CXCR2 | IC50 | Human | 100 - 400 nM | [1][2][6][7] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Dosage | Effect | Reference(s) |
| Myelofibrosis (Gata1low mice) | Mouse | 7.5 mg/h/kg (continuous infusion) | Reduced bone marrow and splenic fibrosis | [6] |
| Acute Lung Injury (LPS-induced) | Mouse | 15 µg/g (i.p.) | ~50% reduction in neutrophil recruitment to the lung | [11][12] |
| Ischemia-Reperfusion Injury (liver) | Rat | 15 mg/kg | ~90% inhibition of PMN recruitment into reperfused livers | [13] |
| Type 1 Diabetes (MLD-STZ) | Mouse | 8 mg/h/kg (continuous infusion) | Significantly prolonged the time to diabetes development | [14] |
| Thyroid Cancer Xenograft | Mouse | 30 mg/kg/day (i.p.) | Significant reduction in tumor volume | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to characterize the effects of this compound.
In Vitro Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells, typically neutrophils, towards a chemoattractant.
Materials:
-
Human polymorphonuclear neutrophils (PMNs)
-
Chemoattractant (e.g., CXCL8)
-
This compound
-
Assay buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts)
Protocol Outline:
-
Cell Preparation: Isolate human PMNs from fresh blood using standard density gradient centrifugation. Resuspend cells in assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Assay Setup:
-
Add the chemoattractant (CXCL8) to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the PMN suspension with various concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Add the pre-incubated PMN suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 45-90 minutes to allow for cell migration.
-
Quantification:
-
Remove the inserts and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye to label cells and quantify migration using a plate reader.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation.
Materials:
-
Cells expressing CXCR1/CXCR2 (e.g., transfected cell line or primary neutrophils)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Agonist (e.g., CXCL8)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
Protocol Outline:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye for 30-60 minutes at 37°C to allow for dye uptake.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Compound Addition: Add different concentrations of this compound or vehicle control to the cells and incubate for a short period.
-
Signal Measurement:
-
Place the cell plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence measurements.
-
Establish a baseline fluorescence reading.
-
Inject the agonist (CXCL8) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Calculate the inhibition by this compound by comparing the peak fluorescence in treated versus untreated cells.
Signaling Pathways
CXCR1 and CXCR2 activation by their cognate ligands initiates a cascade of intracellular signaling events, primarily through Gαi proteins. This leads to the activation of several downstream effector pathways, including the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways, culminating in cellular responses like chemotaxis, degranulation, and respiratory burst.[10][16]
Conclusion
This compound is an invaluable pharmacological tool for elucidating the complex biology of CXCR1 and CXCR2. Its well-characterized mechanism of action, potent inhibitory activity, and demonstrated in vivo efficacy make it suitable for a wide range of preclinical studies. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their investigations of inflammation, immunology, and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Reparixin used for? [synapse.patsnap.com]
- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 7. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of (Rac)-Reparixin in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Reparixin is an investigational small molecule that functions as a non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2][3] These receptors, and their primary ligand interleukin-8 (IL-8 or CXCL8), are implicated in numerous pro-tumorigenic processes, including cancer stem cell (CSC) survival and self-renewal, tumor progression, metastasis, and chemoresistance.[4][5] This technical guide provides a comprehensive overview of the preliminary in vitro investigations of Reparixin across various cancer cell lines, detailing its mechanism of action, effects on key signaling pathways, and summarizing quantitative data from published studies.
Mechanism of Action
Reparixin exerts its anti-cancer effects by binding to an allosteric site on CXCR1 and CXCR2, thereby preventing the conformational changes required for receptor activation upon ligand binding.[2] This blockade inhibits downstream signal transduction cascades initiated by CXCL8.[1] Notably, Reparixin's inhibitory action is more potent for CXCR1 than for CXCR2.[2][3][6] By disrupting the CXCL8/CXCR1/2 axis, Reparixin has been shown to induce apoptosis in cancer stem cells and inhibit tumor cell progression and metastasis.[4]
Effects on Cancer Cell Lines
Preliminary studies have demonstrated the anti-neoplastic activity of Reparixin in a variety of cancer cell lines, including breast, pancreatic, gastric, and thyroid cancers. The primary effects observed are the inhibition of cell proliferation, viability, migration, and invasion, as well as the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of Reparixin in different cancer cell lines.
Table 1: IC50 Values of Reparixin in Various Assays
| Target | Assay | Cell Line/System | IC50 | Reference |
| CXCR1 | Cell-free | - | 1 nM | [2][3][6] |
| CXCR2 | Cell-free | - | 100-400 nM | [2][3][6] |
| CXCL8-induced Chemotaxis | Function | Human Polymorphonuclear Cells | 1 nM | [2][7] |
| CXCL1-induced Chemotaxis | Function | Human Polymorphonuclear Cells | 400 nM | [2][7] |
| CXCL8-induced Migration | Function | L1.2 cells expressing CXCR1 | 5.6 nM | [2] |
Table 2: Effects of Reparixin on Cancer Cell Proliferation and Viability
| Cancer Type | Cell Line(s) | Effect | Observations | Reference |
| Pancreatic Cancer | HPAC, Capan-1, AsPC-1 | Dose-dependent growth suppression | Inhibited robust proliferation induced by IL-8 stimulation. | [8][9] |
| Thyroid Cancer | 8505c, CAL62 | Dose-dependent inhibition of cell growth | Significant effects observed at 10 µM and 30 µM after 8 days. | [5] |
| Endocrine-Resistant Breast Cancer | ERBC cells | Decreased cell viability | Effect enhanced when combined with tamoxifen, fulvestrant, or CDK4/6 inhibitors. | [10] |
| Gastric Cancer | MKN45 | Inhibition of proliferation | Enhanced effect when combined with 5-fluorouracil. | [11] |
Table 3: Effects of Reparixin on Cancer Cell Migration and Invasion
| Cancer Type | Cell Line | Effect | Assay(s) Used | Reference |
| Pancreatic Cancer | HPAC | Reduced migratory potential | Wound healing assay | [8] |
| Gastric Cancer | MKN45 | Inhibition of migration and invasion | Transwell and wound-healing assays | [11] |
| Endocrine-Resistant Breast Cancer | ERBC cells | Decreased cell migration | Not specified | [10] |
Signaling Pathways Modulated by Reparixin
Reparixin's inhibition of the CXCL8/CXCR1/2 axis leads to the downregulation of several key downstream signaling pathways that are crucial for cancer cell survival and proliferation.
Key Downstream Effectors
Studies in pancreatic cancer cells have shown that treatment with Reparixin leads to a reduction in the phosphorylation levels of:
-
AKT (Protein Kinase B): A central regulator of cell survival and proliferation.[8][9]
-
ERK (Extracellular Signal-regulated Kinase): A key component of the MAPK pathway, involved in cell growth and differentiation.[8][9]
-
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that promotes cell proliferation and survival.[8][9]
-
S6 Ribosomal Protein (S6): A component of the ribosome, whose phosphorylation is linked to protein synthesis and cell growth.[8][9]
In breast cancer stem cells, the binding of CXCL8 to CXCR1 induces the phosphorylation of FAK (Focal Adhesion Kinase), which in turn phosphorylates AKT and activates the Wnt pathway, promoting stem cell renewal and survival.[12] Reparixin blocks this cascade by preventing FAK phosphorylation.[12]
References
- 1. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Inhibition of interleukin 8/C‑X-C chemokine receptor 1,/2 signaling reduces malignant features in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Repertaxin, an inhibitor of the chemokine receptors CXCR1 and CXCR2, inhibits malignant behavior of human gastric cancer MKN45 cells in vitro and in vivo and enhances efficacy of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Reparixin in Animal Models of Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of (Rac)-Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. The document synthesizes data from multiple preclinical studies, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound functions by targeting the CXCR1 and CXCR2 receptors, which are crucial for the recruitment and activation of neutrophils, key mediators of acute inflammation. By allosterically inhibiting these receptors, Reparixin effectively blocks the downstream signaling cascades initiated by chemokines such as IL-8 (CXCL8), preventing neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. This targeted action reduces the excessive neutrophil infiltration that contributes to tissue damage in various inflammatory conditions.
In Vivo Efficacy Data: A Tabular Summary
The following tables summarize the quantitative efficacy of this compound across various animal models of inflammation.
Table 1: Ischemia-Reperfusion Injury Models
| Animal Model | Organ | Reparixin Dosage | Key Efficacy Endpoints | Quantitative Results |
| Mouse | Liver | 15 mg/kg (i.v. before reperfusion, s.c. after) | Neutrophil Recruitment | Reduced by ~80-90% |
| Mouse | Liver | 15 mg/kg (i.v. before reperfusion, s.c. after) | Liver Damage | Reduced by ~80% |
| Rat | Kidney | Not specified | Kidney Graft Function | Prevention of deterioration[1] |
| Rat | Intestine | Not specified | Inflammatory Responses | Inhibited[1] |
Table 2: Acute Lung Injury (ALI) Models
| Animal Model | Inducing Agent | Reparixin Dosage | Key Efficacy Endpoints | Quantitative Results |
| Mouse | Lipopolysaccharide (LPS) | 15 µg/g | Neutrophil Recruitment to Lung | Reduced by ~50%[2][3] |
| Mouse | Lipopolysaccharide (LPS) | 15 µg/g | Vascular Permeability | Reduced by ~65% |
| Mouse | Acid Instillation | Not specified | Gas Exchange | Improved[2] |
| Mouse | Acid Instillation | Not specified | Neutrophil Recruitment | Reduced[2] |
| Mouse | Acid Instillation | Not specified | Vascular Permeability | Reduced[2] |
Table 3: Spinal Cord Injury (SCI) Model
| Animal Model | Injury Model | Reparixin Dosage | Key Efficacy Endpoints | Quantitative Results |
| Rat | Traumatic SCI | 15 mg/kg (i.p.) or 10 mg/kg (s.c. infusion) for 7 days | Oligodendrocyte Apoptosis | Reduced[4] |
| Rat | Traumatic SCI | 15 mg/kg (i.p.) or 10 mg/kg (s.c. infusion) for 7 days | Neutrophil and ED-1-positive Cell Migration | Reduced[4] |
| Rat | Traumatic SCI | 15 mg/kg (i.p.) or 10 mg/kg (s.c. infusion) for 7 days | Pro-inflammatory Cytokine Expression (MIP-2, TNF-α, IL-6, IL-1β) | Counteracted[4] |
| Rat | Traumatic SCI | 15 mg/kg (i.p.) or 10 mg/kg (s.c. infusion) for 7 days | Hind Limb Functional Recovery | Significantly improved[4] |
Table 4: Allergic Airway Inflammation Model
| Animal Model | Allergen | Reparixin Dosage | Key Efficacy Endpoints | Quantitative Results |
| Mouse | Cat Dander Extract (CDE) | 15 mg/kg | Neutrophil Recruitment (BALF) | Suppressed[5] |
| Mouse | Cat Dander Extract (CDE) | 15 mg/kg | Eosinophil, Neutrophil, and Total Cell Numbers (BALF) | Inhibited[5] |
| Mouse | Cat Dander Extract (CDE) | 15 mg/kg | Serum Total and CDE-specific IgE | Inhibited[5] |
| Mouse | Cat Dander Extract (CDE) | 15 mg/kg | Airway Epithelial Mucin Secretion | Inhibited[5] |
| Mouse | Cat Dander Extract (CDE) | 15 mg/kg | Th2 Cytokine Levels (IL-4, IL-13, IL-33, TSLP in BALF) | Inhibited[5] |
Detailed Experimental Protocols
Ischemia-Reperfusion (I/R) Injury Model (Liver)
-
Animal Model: Male C57BL/6 mice.
-
Inflammation Induction: Non-lethal segmental (70%) hepatic ischemia is induced by clamping the portal vein and hepatic artery to the left and median lobes of the liver for 90 minutes. Reperfusion is initiated by removing the clamp.
-
Reparixin Administration: A dose of 15 mg/kg is administered intravenously 15 minutes before reperfusion, followed by a subcutaneous injection of 15 mg/kg 2 hours after reperfusion.
-
Outcome Measures:
-
Neutrophil Infiltration: Quantified by measuring myeloperoxidase (MPO) activity in liver tissue homogenates.
-
Liver Damage: Assessed by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histological Analysis: Liver sections are stained with hematoxylin and eosin (H&E) to evaluate tissue necrosis and inflammatory cell infiltration.
-
Acute Lung Injury (ALI) Model (LPS-Induced)
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
Inflammation Induction: Mice are exposed to aerosolized lipopolysaccharide (LPS) from E. coli (1 mg/mL in sterile saline) for 30 minutes in a closed chamber.
-
Reparixin Administration: Reparixin (15 µg/g body weight) is administered intraperitoneally 30 minutes before LPS exposure.
-
Outcome Measures:
-
Neutrophil Recruitment: Bronchoalveolar lavage fluid (BALF) is collected, and total and differential cell counts are performed. Flow cytometry can be used to quantify neutrophils in the lung vasculature, interstitium, and alveolar space.[2][3]
-
Vascular Permeability: Measured by the extravasation of Evans blue dye into the lung tissue.[2]
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF are measured by ELISA.
-
Spinal Cord Injury (SCI) Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Inflammation Induction: A laminectomy is performed at the T9-T10 vertebral level, and a contusion injury is induced using a standardized weight-drop device.
-
Reparixin Administration: Treatment is initiated shortly after injury and continued for 7 days. Two effective regimens are: 1) intraperitoneal (i.p.) injection of 15 mg/kg daily, or 2) continuous subcutaneous (s.c.) infusion of 10 mg/kg/day via an osmotic minipump.[4]
-
Outcome Measures:
-
Functional Recovery: Hind limb motor function is assessed using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: Spinal cord sections are analyzed for lesion volume, white matter sparing (e.g., using Luxol Fast Blue staining), and cellular infiltration (immunohistochemistry for neutrophils and macrophages/microglia using antibodies against MPO and ED-1, respectively).[4]
-
Apoptosis: TUNEL staining is used to quantify apoptotic cells, particularly oligodendrocytes.[4]
-
Cytokine Levels: Expression of inflammatory cytokines in the spinal cord tissue is measured by ELISA or RT-PCR.[4]
-
Allergic Airway Inflammation Model
-
Animal Model: Wild-type (WT) mice.
-
Inflammation Induction: Mice are sensitized by intraperitoneal injections of cat dander extract (CDE) with alum adjuvant. Subsequently, they receive an intranasal or intratracheal challenge with CDE to induce allergic inflammation.[5]
-
Reparixin Administration: Two doses of Reparixin (15 mg/kg) are administered one hour before and one hour after the CDE challenge.[5]
-
Outcome Measures:
-
Bronchoalveolar Lavage (BALF) Analysis: Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on BALF.[5]
-
Cytokine and Chemokine Levels: Concentrations of Th2 cytokines (IL-4, IL-5, IL-13), IL-33, and TSLP in BALF are measured by ELISA.[5]
-
Serum IgE Levels: Total and allergen-specific IgE levels in the serum are quantified by ELISA.[5]
-
Histopathology: Lung sections are stained with Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.[5]
-
Visualizing the Molecular and Experimental Landscape
CXCR1/CXCR2 Signaling Pathway
The following diagram illustrates the key signaling events downstream of CXCR1 and CXCR2 activation, which are inhibited by this compound.
General Experimental Workflow for In Vivo Efficacy Studies
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of inflammation.
References
- 1. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuation of murine allergic airway inflammation with a CXCR1/CXCR2 chemokine receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the allosteric inhibition of CXCR1/2 by (Rac)-Reparixin
An In-Depth Technical Guide to the Allosteric Inhibition of CXCR1/2 by (Rac)-Reparixin
Introduction
The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) are G-protein coupled receptors (GPCRs) that play a pivotal role in inflammatory responses.[1][2][3] They are primarily expressed on neutrophils but also on other immune cells like T lymphocytes and natural killer (NK) cells.[1][4] These receptors are activated by ELR+ chemokines, most notably Interleukin-8 (CXCL8), which are potent chemoattractants and activators for neutrophils.[1][5] The CXCL8-CXCR1/2 signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, cancer progression, and ischemia-reperfusion injury, making it a significant therapeutic target.[2][3][6][7]
This compound (also known as Repertaxin) is a small-molecule, non-competitive allosteric inhibitor of CXCR1 and CXCR2.[6][8][9][10] It was developed from a class of 2-arylphenylpropionic acid derivatives and has been shown to effectively block CXCL8-induced biological activities.[1] This guide provides a detailed overview of the mechanism of action of Reparixin, quantitative data on its inhibitory effects, key experimental protocols for its study, and visualizations of the relevant biological pathways and mechanisms.
Mechanism of Allosteric Inhibition
Reparixin functions by binding to an allosteric site within the transmembrane domain of the CXCR1 and CXCR2 receptors, distinct from the binding site of the natural ligand, CXCL8.[4][6][11] This binding induces a conformational change in the receptor, locking it in an inactive state.[6][7][12]
A key feature of this allosteric mechanism is that Reparixin does not prevent the binding of CXCL8 to the receptor.[4][5][13] Instead, it uncouples the ligand-bound receptor from its downstream G-protein signaling cascade.[5][13] This prevents the activation of intracellular signaling pathways, such as the phosphoinositide-3 kinase (PI3K) and phospholipase C (PLC) pathways, which are responsible for initiating cellular responses like chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators.[14][15] Consequently, Reparixin inhibits the functional response to CXCL8 without competing with the endogenous ligand for its binding site.[6][7][9] Molecular modeling suggests Reparixin binds to a pocket in the transmembrane region of CXCR1, inhibiting CXCL8-induced receptor signaling without altering CXCL8 binding affinity.[6]
Quantitative Data: Inhibitory Potency of this compound
Reparixin demonstrates a marked selectivity for CXCR1 over CXCR2, exhibiting a potency that is approximately 400 times greater for CXCR1.[1][4][8] This differential activity is attributed to a less favorable binding environment for the isobutyl group of Reparixin within the CXCR2 allosteric site.[1]
| Target | Assay Type | Species/Cell Line | IC₅₀ | Reference |
| CXCR1 | CXCL8-induced Chemotaxis | Human Polymorphonuclear Cells (PMNs) | 1 nM | [6][7][9] |
| CXCR1 | CXCL8-induced Migration | L1.2 cells expressing CXCR1 | 5.6 nM | [8][9] |
| CXCR1 (Ile43Val mutant) | CXCL8-induced Migration | L1.2 cells expressing mutant CXCR1 | 80 nM | [8][9] |
| CXCR2 | CXCL1-induced Chemotaxis | Human PMNs | 100 nM - 400 nM | [7][8][9][16] |
| CXCR2 | CXCL8-induced Activation | - | 100 nM | [8][16] |
CXCR1/2 Signaling Pathways
Upon activation by ligands like CXCL8, CXCR1 and CXCR2 couple to heterotrimeric G-proteins, primarily of the Gαi class.[1] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate several key downstream effector pathways essential for cell migration, proliferation, and inflammation.[14][17] Major pathways include:
-
Phospholipase C (PLC) / Protein Kinase C (PKC): Gβγ subunits activate PLC, which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium stores, while DAG activates PKC.[14]
-
PI3K / Akt: This pathway is crucial for cell survival, proliferation, and migration.[14][18]
-
MAPK (ERK): The activation of the Ras/Raf/MEK/ERK cascade is also a downstream consequence of CXCR1/2 signaling, influencing gene transcription and cell proliferation.[14][18]
References
- 1. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 3. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ils.unc.edu [ils.unc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2 : prevention of reperfusion injury [air.unimi.it]
- 13. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 14. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Reparixin | CXCR1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 17. Roles of the CXCL8-CXCR1/2 Axis in the Tumor Microenvironment and Immunotherapy [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of (Rac)-Reparixin in a Neutrophil Migration Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing (Rac)-Reparixin, a potent and selective non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, in a neutrophil migration assay. This document outlines the mechanism of action, experimental procedures, data presentation, and visualization of relevant pathways to facilitate the study of neutrophil chemotaxis and the evaluation of potential anti-inflammatory therapeutics.
Mechanism of Action
This compound functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2, the primary receptors for the potent neutrophil chemoattractant Interleukin-8 (IL-8 or CXCL8).[1] By binding to a site distinct from the ligand-binding pocket, Reparixin induces a conformational change in the receptor that prevents the intracellular signaling cascade necessary for neutrophil activation and directed migration, without blocking the binding of CXCL8 to its receptors.[2] This allosteric modulation effectively uncouples the receptor from its G-protein-mediated pathway, thereby inhibiting downstream signaling events such as the activation of the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell polarization, cytoskeletal rearrangement, and chemotaxis.[3] Reparixin has demonstrated a higher efficacy in inhibiting CXCR1-mediated activity compared to CXCR2.[4]
Signaling Pathway of CXCR1/2 Inhibition by this compound
Caption: Signaling pathway of CXCR1/2 and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo inhibitory activity of this compound on neutrophil migration.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Species | Chemoattractant | IC50 Value |
| CXCR1 | Inhibition of Neutrophil Migration | Human | CXCL8 (IL-8) | 1 nM |
| CXCR2 | Inhibition of Neutrophil Migration | Human | CXCL1 | 400 nM |
Data sourced from literature.[2]
Table 2: In Vivo Inhibitory Activity of this compound in a Mouse Model of LPS-Induced Acute Lung Injury
| Dosage | Route of Administration | Reduction in Neutrophil Recruitment |
| 3 µg/g | Intraperitoneal | No significant reduction |
| 15 µg/g | Intraperitoneal | ~50% reduction |
| 30 µg/g | Intraperitoneal | No additional reduction compared to 15 µg/g |
Data represents the effect of Reparixin on neutrophil recruitment into the alveolar space 24 hours after LPS exposure.[5]
Experimental Protocol: In Vitro Neutrophil Migration Assay (Boyden Chamber/Transwell Assay)
This protocol describes a standard method for assessing the effect of this compound on neutrophil migration towards a chemoattractant using a Boyden chamber or Transwell inserts.
Materials
-
This compound
-
Human Neutrophils (freshly isolated from whole blood)
-
Chemoattractant (e.g., recombinant human CXCL8/IL-8)
-
Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber or Transwell inserts (5.0 µm pore size)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for cell quantification
-
DMSO (for dissolving Reparixin)
Experimental Workflow
Caption: Experimental workflow for a neutrophil migration assay using this compound.
Procedure
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood obtained from healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Assess cell purity and viability using a cell counter and trypan blue exclusion. Purity should be >95%.
-
Resuspend the isolated neutrophils in assay buffer at a concentration of 2 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Reparixin used.
-
-
Chemoattractant Preparation:
-
Prepare the chemoattractant (e.g., CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10 nM).[3]
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the multi-well plate.
-
Include a negative control well with assay buffer only (to measure random migration) and a positive control well with the chemoattractant and vehicle control.
-
Place the Transwell inserts into the wells.
-
-
Inhibitor Pre-incubation:
-
In separate tubes, pre-incubate the neutrophil suspension with the different concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
-
Cell Seeding:
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 to 2 hours to allow for neutrophil migration.[3]
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by several methods:
-
Cell Counting: Directly count the cells in the lower chamber using a hemocytometer or an automated cell counter.
-
Fluorescence-based Assay: Lyse the migrated cells and quantify the amount of a fluorescent DNA-binding dye (e.g., CyQUANT GR dye).
-
Enzyme Activity Assay: Lyse the cells and measure the activity of a neutrophil-specific enzyme, such as myeloperoxidase (MPO).[6]
-
ATP Measurement: Measure the ATP levels of migrated cells using a luminescent-based method (e.g., CellTiter-Glo®).[3]
-
-
Data Analysis
-
Calculate the number of migrated cells for each condition.
-
Subtract the number of randomly migrated cells (negative control) from all other values.
-
Express the data as a percentage of the migration observed in the positive control (chemoattractant + vehicle).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value (the concentration of Reparixin that causes 50% inhibition of neutrophil migration) by fitting the data to a four-parameter logistic curve.
Troubleshooting
-
High background migration: Ensure that the assay buffer is free of contaminating chemoattractants. Using serum-free media is recommended.
-
Low neutrophil viability: Handle neutrophils gently during isolation and the assay. Use freshly isolated cells for optimal results.
-
Inconsistent results: Ensure accurate and consistent pipetting, cell counting, and incubation times.
These application notes provide a framework for the successful implementation of a neutrophil migration assay using this compound. Adherence to these protocols will enable researchers to accurately assess the inhibitory potential of this compound on neutrophil chemotaxis and to further investigate the role of the CXCR1/2 signaling axis in inflammatory processes.
References
- 1. What is Reparixin used for? [synapse.patsnap.com]
- 2. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Reparixin in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and administration protocols for the investigational drug (Rac)-Reparixin in preclinical in vivo mouse studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of Reparixin in various disease models.
Introduction
This compound is a non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors and their ligands, such as interleukin-8 (IL-8 or CXCL8), are key mediators of neutrophil recruitment and activation at sites of inflammation.[1][3] By blocking the interaction between these chemokines and their receptors, Reparixin effectively attenuates the inflammatory response, making it a promising therapeutic candidate for a range of inflammatory diseases, cancer, and ischemia-reperfusion injuries.[1][4]
Mechanism of Action
Reparixin functions by allosterically binding to CXCR1 and CXCR2, which prevents the intracellular signaling cascade that leads to neutrophil chemotaxis, degranulation, and respiratory burst.[2][3] This targeted inhibition of neutrophil migration helps to reduce tissue damage associated with excessive inflammation.[1]
Data Presentation: Recommended Dosages of this compound in Mouse Models
The following table summarizes the recommended dosages of this compound used in various in vivo mouse studies. The effective dose can vary depending on the disease model, administration route, and desired therapeutic outcome.
| Disease Model | Mouse Strain | Administration Route | Dosage | Treatment Frequency & Duration | Vehicle | Key Findings |
| Myelofibrosis | Gata1low | Subcutaneous (s.c.) via Alzet® Osmotic Pump (model 2002) | 7.5 mg/h/kg (continuous infusion) | Continuous for 20 or 37 days | Sterile Saline | Reduced bone marrow and splenic fibrosis.[5][6] |
| Acute Lung Injury (LPS-induced) | C57BL/6 | Intraperitoneal (i.p.) | 15 µg/g (15 mg/kg) | Two doses: 15 min before and 2 h after LPS exposure | Saline | Reduced neutrophil recruitment to the lung by ~50%.[1][7] |
| Acute Lung Injury (Acid-induced) | C57BL/6 | Intraperitoneal (i.p.) | 15 µg/g (15 mg/kg) | Single dose: 15 min before or 15 min after injury induction | Saline | Improved gas exchange and reduced neutrophil recruitment.[1] |
| Allergic Airway Inflammation | Wild-type (WT) | Intraperitoneal (i.p.) | 15 mg/kg | Two doses: 1 hour before and after cat dander extract (CDE) challenge | Not specified | Suppressed neutrophil recruitment into the lungs.[8] |
| Thyroid Cancer (Xenograft) | CD1 nu/nu | Intraperitoneal (i.p.) | 30 mg/kg/day | Daily (administered twice a day) for up to 27 days | PBS | Significantly reduced tumor incidence and growth.[2] |
| Spinal Cord Injury | Not specified | Intraperitoneal (i.p.) | 15 mg/kg | 7-day administration | Not specified | Attenuated inflammatory responses and promoted functional recovery. |
| Spinal Cord Injury | Not specified | Subcutaneous (s.c.) infusion via osmotic pumps | 10 mg/kg | 7-day administration | Not specified | Reached a steady blood level of 8 µg/ml and promoted recovery. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound
This protocol is suitable for short-term studies or for models requiring intermittent dosing.
Materials:
-
This compound (L-lysine salt)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate mouse strain for the disease model
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On the day of injection, dissolve this compound in sterile saline or PBS to the desired final concentration. For example, to achieve a 15 mg/kg dose for a 25g mouse, the injected volume should be calculated based on the concentration of the prepared solution.
-
Ensure the solution is fully dissolved and at room temperature before administration.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered.
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower abdominal quadrant with 70% ethanol.
-
Gently insert the needle into the peritoneal cavity, being careful to avoid puncturing any internal organs.
-
Slowly inject the calculated volume of the Reparixin solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
Protocol 2: Subcutaneous (s.c.) Implantation of Osmotic Pumps for Continuous Infusion
This protocol is ideal for long-term studies requiring continuous and steady-state drug delivery.
Materials:
-
This compound
-
Sterile saline
-
Alzet® Osmotic Pumps (e.g., model 2002, ensure the pumping rate and duration are appropriate for the study)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Analgesics
-
Electric razor or depilatory cream
-
Surgical scrub (e.g., povidone-iodine) and 70% ethanol
-
Sterile gauze
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pump with the prepared this compound solution in sterile saline.[5]
-
Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate pumping upon implantation.
-
-
Surgical Procedure:
-
Anesthetize the mouse using a recommended anesthetic regimen (e.g., 2-3% isoflurane).[5] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from the dorsal mid-scapular region.
-
Aseptically prepare the surgical site by scrubbing with povidone-iodine followed by 70% ethanol.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the primed osmotic pump into the subcutaneous pocket, with the delivery port facing away from the incision.
-
Close the incision with wound clips or sutures.[10]
-
-
Post-Surgical Care:
-
Administer analgesics as per your institution's animal care and use committee (IACUC) guidelines to manage post-operative pain.
-
Monitor the mouse daily for several days post-surgery for signs of infection, distress, or any issues with the incision site.[10]
-
For studies longer than the pump's specified duration, the pump may need to be replaced. This involves a similar surgical procedure to remove the old pump and implant a new one.[5]
-
Mandatory Visualization
Signaling Pathway of CXCR1/CXCR2 and Inhibition by Reparixin
Caption: CXCR1/2 signaling cascade and its inhibition by Reparixin.
Experimental Workflow for In Vivo Mouse Studies
Caption: General workflow for in vivo mouse studies with Reparixin.
References
- 1. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 6. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attenuation of murine allergic airway inflammation with a CXCR1/CXCR2 chemokine receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
Application Notes and Protocols for (Rac)-Reparixin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation and use of (Rac)-Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, in cell culture experiments.[1][2] Reparixin is a valuable tool for studying inflammatory processes, neutrophil migration, and certain types of cancer stem cell signaling.[3][4]
Mechanism of Action
This compound functions by binding to an allosteric site on the CXCR1 and CXCR2 receptors. This prevents the conformational changes necessary for receptor activation upon binding of their cognate ligands, primarily Interleukin-8 (IL-8 or CXCL8).[5][3] By inhibiting these G protein-coupled receptors, Reparixin effectively blocks downstream signaling pathways that lead to chemotaxis, degranulation, and other inflammatory responses mediated by neutrophils.[1] It has a higher potency for CXCR1 (IC50 ≈ 1 nM) compared to CXCR2 (IC50 ≈ 100-400 nM).[2][6][7][8]
Preparation and Solubility of this compound
Proper preparation of Reparixin is crucial for obtaining reliable and reproducible results in cell culture experiments. Due to its hydrophobic nature, Reparixin is practically insoluble in aqueous solutions like water or PBS.[2][7] Organic solvents are required for initial solubilization.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ≥100 mg/mL[2][7] | ≥352.87 mM | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[2][7] |
| 50-56 mg/mL[2][9] | 176.44 - 197.6 mM | Warming at 37°C or sonication can aid dissolution.[1][9] | |
| 15 mg/mL[10] | 52.93 mM | ||
| Ethanol | 57 mg/mL[2] | 201.1 mM | |
| 25 mg/mL[10] | 88.22 mM | ||
| DMF | 10 mg/mL[10] | 35.29 mM | |
| PBS (pH 7.2) | ~0.2 mg/mL[10] | ~0.71 mM | Not recommended for preparing stock solutions. |
Molecular Weight of this compound: 283.4 g/mol [10]
Protocols for Solution Preparation
3.1. Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 2.834 mg of Reparixin.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 2.834 mg of Reparixin.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C for 5-10 minutes or place it in an ultrasonic bath for a few minutes to ensure complete dissolution.[1] Visually inspect the solution to ensure no particulates are present.
-
Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[2][11] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][11]
3.2. Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the Reparixin stock solution to the medium and mix immediately by gentle pipetting or swirling.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of less than 0.1% (v/v) is well-tolerated by most cell lines.
-
Usage: Use the freshly prepared working solution immediately for your experiment.[2] Do not store Reparixin diluted in aqueous culture medium for extended periods.
Application in a Cell Migration (Chemotaxis) Assay
Reparixin is frequently used to study the inhibition of cell migration towards a chemoattractant like CXCL8. The following is a generalized protocol for a Transwell® or Boyden chamber assay.
Table 2: Typical Experimental Parameters for a Cell Migration Assay
| Parameter | Recommendation |
| Cell Type | Neutrophils, polymorphonuclear cells (PMNs), or other cells expressing CXCR1/CXCR2.[1][2] |
| Reparixin Concentration | 1 nM - 1 µM (Titration is recommended to determine the optimal concentration for your cell type).[9] |
| Incubation Time | 15 - 60 minutes pre-incubation with cells before adding to the assay.[1] |
| Chemoattractant | CXCL8 (IL-8) at a concentration of 1-10 nM.[9] |
| Assay Duration | 1 - 4 hours, depending on the cell type's migratory speed. |
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest the cells and wash them once with serum-free medium to remove any endogenous chemoattractants.
-
Resuspend the cells in serum-free medium at a concentration of 1-5 x 10^6 cells/mL.
-
-
Reparixin Treatment:
-
Aliquot the cell suspension into different tubes.
-
Add the prepared working solutions of Reparixin at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to the respective tubes. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate the cells with Reparixin for 15-60 minutes at 37°C.[1]
-
-
Assay Setup:
-
Add cell culture medium containing the chemoattractant (e.g., 10 nM CXCL8) to the lower wells of the Transwell® plate.
-
Add medium without the chemoattractant to control wells to measure random migration.
-
Place the Transwell® inserts into the wells.
-
Seed the Reparixin-treated (and control) cells into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
Quantification:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab.[12]
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).[12]
-
Count the migrated cells in several fields of view using a microscope. The results can be expressed as the percentage of migration relative to the vehicle control.
-
Visualization of Pathways and Workflows
CXCR1/CXCR2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by CXCL8 binding to CXCR1/CXCR2 and the point of inhibition by Reparixin.
Caption: CXCR1/2 signaling pathway and Reparixin's point of inhibition.
General Experimental Workflow
The following diagram outlines the typical workflow for a cell culture experiment using this compound.
Caption: General workflow for a cell culture experiment with Reparixin.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Reparixin used for? [synapse.patsnap.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Facebook [cancer.gov]
- 6. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Reparixin | CXCR | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Application Notes and Protocols for (Rac)-Reparixin in a Boyden Chamber Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Reparixin is a potent, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3][4][5] These receptors, and their primary ligand Interleukin-8 (CXCL8), are key mediators of neutrophil recruitment and activation in inflammatory processes.[3][5][6] Dysregulated CXCR1/2 signaling is implicated in various inflammatory diseases and cancer, making it a critical target for therapeutic intervention.[7][8][9][10][11] The Boyden chamber assay is a widely accepted and utilized method for studying cell migration and chemotaxis in vitro, providing a quantitative measure of a compound's ability to inhibit these processes.[12][13][14][15]
These application notes provide a detailed protocol for utilizing this compound in a Boyden chamber chemotaxis assay to assess its inhibitory effects on cell migration, particularly of neutrophils, towards a chemoattractant gradient.
Mechanism of Action of this compound
This compound functions by binding to an allosteric site on CXCR1 and CXCR2, preventing the conformational changes necessary for receptor activation and downstream signaling, without blocking the ligand binding site itself.[1][5] This inhibition effectively blocks the G-protein mediated signaling cascade, which includes the activation of phosphoinositide-3 kinase (PI3K), phospholipase C (PLC), and subsequent downstream effectors that lead to cytoskeletal rearrangement, cell polarization, and ultimately, chemotaxis.[2][7] Reparixin exhibits a higher potency for CXCR1 over CXCR2.[3][4][16]
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the reported inhibitory concentrations (IC50) of Reparixin in various in vitro chemotaxis assays. This data provides a reference for determining the appropriate concentration range for your specific experimental setup.
Table 1: IC50 Values of Reparixin in Chemotaxis Assays
| Cell Type | Chemoattractant | Target Receptor(s) | IC50 | Reference |
| Human Polymorphonuclear Cells (PMNs) | CXCL8 | CXCR1 | 1 nM | [1][2] |
| Human Polymorphonuclear Cells (PMNs) | CXCL1 | CXCR2 | 400 nM | [2] |
| L1.2 cells expressing CXCR1 | CXCL8 | CXCR1 | 5.6 nM | [1][3][4] |
| L1.2 cells expressing CXCR2 | CXCL8 | CXCR2 | ~100 nM | [3] |
| Human T-lymphocytes | CXCL8 | CXCR1 | 2 nM | [16] |
| Human T-lymphocytes | CXCL1 | CXCR2 | 1 nM | [16] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ≥ 100 mg/mL (352.87 mM) | [1][4] |
| Water | < 0.1 mg/mL (insoluble) | [4] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Chemoattractant (e.g., recombinant human CXCL8/IL-8)
-
Boyden chamber apparatus (or Transwell® inserts with appropriate pore size)
-
Cell type of interest (e.g., primary human neutrophils, HL-60 cells)
-
Cell culture medium (e.g., RPMI 1640)
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Staining solution (e.g., Diff-Quik, Crystal Violet, or a fluorescent dye like Calcein-AM)
-
Microscope with imaging capabilities
-
Multi-well plates (companion plates for inserts)
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C. Further dilutions to working concentrations should be made fresh in cell culture medium. To avoid precipitation, the final DMSO concentration in the assay should be kept low (typically ≤ 0.1%).
-
Chemoattractant Solution: Reconstitute the chemoattractant (e.g., CXCL8) according to the manufacturer's instructions. Prepare serial dilutions in cell culture medium containing a low percentage of BSA or FBS (e.g., 0.1% BSA) to determine the optimal chemotactic concentration. A typical starting concentration for CXCL8 is 10-100 ng/mL.[12]
-
Cell Suspension:
-
Isolate primary cells (e.g., neutrophils from fresh human blood) using an appropriate method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
For cell lines (e.g., HL-60), culture them according to standard protocols. Differentiate HL-60 cells into a neutrophil-like phenotype by treating with DMSO or all-trans retinoic acid (ATRA) for several days prior to the assay.
-
Wash the cells with serum-free medium and resuspend them in the same medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Boyden Chamber Assay Protocol
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the multi-well plate. Include a negative control with medium only.
-
Carefully place the Boyden chamber inserts into the wells, ensuring no air bubbles are trapped beneath the membrane. The pore size of the membrane should be appropriate for the cell type (e.g., 3-5 µm for neutrophils).[8][12]
-
-
Cell Treatment:
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.[12] A typical concentration range to test would be from 0.1 nM to 1 µM.
-
-
Cell Seeding:
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration sufficient to allow cell migration. This time can range from 45 minutes to 3 hours, depending on the cell type and chemoattractant concentration.[2]
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the cells with a staining solution (e.g., Diff-Quik or Crystal Violet).
-
Wash the membranes to remove excess stain and allow them to air dry.
-
Mount the membranes on a glass slide.
-
Count the number of migrated cells in several random high-power fields under a microscope.
-
Alternatively, for a higher throughput method, migrated cells can be quantified using a fluorescent dye like Calcein-AM. In this case, after incubation, the inserts are transferred to a new plate containing the dye, and fluorescence is measured with a plate reader.
-
Data Analysis
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the data to the vehicle control (cells migrated towards the chemoattractant without any inhibitor).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Visualizations
Signaling Pathway
Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
Application of (Rac)-Reparixin in Acute Lung Injury Models: Notes and Protocols
(Rac)-Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, has demonstrated significant therapeutic potential in preclinical models of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS).[1][2] By targeting the primary receptors for the potent neutrophil chemoattractant interleukin-8 (IL-8), Reparixin effectively mitigates the excessive neutrophil recruitment and activation that are hallmarks of ALI/ARDS pathophysiology.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals studying the effects of this compound in established murine models of acute lung injury.
Mechanism of Action
Reparixin functions by selectively blocking the intracellular signaling cascades initiated by the binding of IL-8 and other ELR+ chemokines to CXCR1 and CXCR2 on the surface of neutrophils.[3][4][5] This inhibition prevents a range of pro-inflammatory responses, including neutrophil chemotaxis, degranulation, and the release of reactive oxygen species and proteases, thereby reducing lung tissue damage.[2][5] The specificity of Reparixin for CXCR1/2 has been demonstrated, as it does not affect leukocyte arrest in response to other chemoattractants like leukotriene B4 (LTB4).[1][2]
Signaling Pathway of Reparixin in ALI
Efficacy of this compound in Preclinical ALI Models
Studies have demonstrated the efficacy of Reparixin in reducing key markers of lung injury in both lipopolysaccharide (LPS)-induced and acid-induced ALI models in mice.[1][2]
| Model | Treatment Regimen | Key Findings | Reference |
| LPS-induced ALI | Reparixin (15 µg/g) administered prophylactically | - ~50% reduction in neutrophil recruitment to the lung.[1][2]- Reduced accumulation of neutrophils in the interstitial compartment.[1][2]- Decreased vascular permeability.[1][2] | Zarbock et al., 2008[1] |
| Acid-induced ALI | Reparixin (15 µg/g) administered prophylactically and therapeutically | - Improved gas exchange.[1][2]- Reduced neutrophil recruitment.[1][2]- Decreased vascular permeability.[1][2] | Zarbock et al., 2008[1] |
Experimental Protocols
The following are detailed protocols for inducing ALI in mice and administering this compound, based on established methodologies.[2]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model simulates Gram-negative bacterial pneumonia-induced ALI.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from Salmonella enteritidis or E. coli
-
Sterile, pyrogen-free saline
-
Aerosol delivery system/nebulizer chamber
-
Mice (e.g., C57BL/6, 8-12 weeks old)
Protocol:
-
Preparation of Reagents:
-
Reparixin Administration (Prophylactic):
-
Administer Reparixin (15 µg/g) via intraperitoneal (i.p.) injection 30 minutes prior to LPS exposure.
-
-
Induction of ALI:
-
Place mice in an aerosol chamber.
-
Expose the mice to aerosolized LPS (500 µg/mL) for 30 minutes.[2]
-
Control animals should be exposed to aerosolized sterile saline.
-
-
Post-Induction Monitoring and Analysis:
-
Monitor the animals for signs of respiratory distress.
-
At a predetermined time point (e.g., 24 hours post-LPS exposure), euthanize the mice.[2]
-
Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.
-
Harvest lung tissue for histological analysis and measurement of lung edema (wet-to-dry weight ratio).
-
Analyze BAL fluid for total and differential cell counts (specifically neutrophils) and cytokine levels (e.g., IL-6, TNF-α).
-
Measure vascular permeability using methods like the Evans blue dye assay.[1][2]
-
Acid-Induced Acute Lung Injury Model
This model mimics ALI resulting from gastric acid aspiration, a common clinical cause.[2]
Materials:
-
This compound
-
Hydrochloric acid (HCl), pH 1.5
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation equipment (e.g., cannula, syringe)
-
Mice (e.g., C57BL/6, 8-12 weeks old)
Protocol:
-
Preparation of Reagents:
-
Prepare Reparixin solution as described above.
-
Prepare sterile HCl solution with a pH of 1.5.[2]
-
-
Reparixin Administration:
-
Prophylactic: Administer Reparixin (15 µg/g, i.p.) 30 minutes before acid instillation.
-
Therapeutic: Administer Reparixin (15 µg/g, i.p.) at a specified time (e.g., 1 or 2 hours) after acid instillation.
-
-
Induction of ALI:
-
Anesthetize the mouse.
-
Expose the trachea through a small incision.
-
Intratracheally inject HCl (2 µL/g body weight), followed immediately by a bolus of air (30 µL/g body weight) to ensure distribution.[2]
-
Suture the incision.
-
Allow the animal to recover on a warming pad.
-
-
Post-Induction Monitoring and Analysis:
-
Monitor animals closely.
-
At a specified time point (e.g., 4-6 hours post-instillation), perform analysis.
-
Assess arterial blood gases to determine the PaO2/FiO2 ratio as a measure of gas exchange impairment.[1]
-
Perform BAL and lung tissue harvesting as described in the LPS model for analysis of inflammation, permeability, and edema.[1][2]
-
Experimental Workflow for a Typical ALI Study
Concluding Remarks
This compound serves as a valuable pharmacological tool for investigating the role of the CXCR1/2 axis in the pathogenesis of acute lung injury. The protocols outlined above provide a framework for inducing and evaluating ALI in murine models and for assessing the therapeutic efficacy of Reparixin. Researchers should note that while these protocols are based on published literature, optimization of dosages, timing, and specific endpoints may be necessary depending on the specific research question and experimental setup. The consistent findings of reduced neutrophil influx, decreased vascular permeability, and improved lung function underscore the potential of CXCR1/2 inhibition as a therapeutic strategy for ALI and ARDS.[1][2]
References
- 1. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Reparixin used for? [synapse.patsnap.com]
- 5. apexbt.com [apexbt.com]
Application Note: In Vitro Transwell Migration Assay Using (Rac)-Reparixin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cell migration is a fundamental biological process crucial in physiological events like immune responses and pathological conditions such as cancer metastasis and chronic inflammation.[1][2] The chemokine receptor CXCR1 and its homolog CXCR2, activated by ligands like Interleukin-8 (IL-8/CXCL8), play a pivotal role in directing the migration of leukocytes, particularly neutrophils, to sites of inflammation.[3][4] Dysregulation of the IL-8/CXCR1/2 signaling axis is implicated in various diseases. (Rac)-Reparixin is a potent, orally available, non-competitive allosteric inhibitor of CXCR1 and CXCR2.[5][6][7] It effectively blocks the intracellular signaling cascade triggered by IL-8 binding, thereby inhibiting cell migration without affecting the ligand's ability to bind to the receptors.[3][6][8] This application note provides a detailed protocol for utilizing Reparixin in an in vitro transwell migration assay to quantify its inhibitory effect on chemokine-induced cell migration.
Mechanism of Action
Reparixin functions as a non-competitive allosteric inhibitor of the G-protein coupled receptors (GPCRs) CXCR1 and CXCR2.[5] Upon binding of a chemokine ligand, such as IL-8 (CXCL8), these receptors activate intracellular G-proteins.[5] This activation initiates downstream signaling cascades involving molecules like phosphoinositide-3 kinase (PI3K), STAT3, AKT, and ERK.[5][9][10] These pathways culminate in cytoskeletal rearrangement, cell polarization, and chemotaxis, leading to directed cell movement.[5] Reparixin binds to an allosteric site on the receptors, disrupting the signal transduction process and preventing the functional responses, including calcium influx and migration, without blocking the chemokine from binding to the receptor itself.[4][6][8]
Caption: CXCR1/2 signaling pathway and the inhibitory action of Reparixin.
Experimental Workflow
The transwell migration assay, also known as the Boyden chamber assay, provides a quantitative method to assess cell migration towards a chemoattractant.[1] The workflow involves seeding cells in the upper chamber of a transwell insert, which contains a porous membrane. The lower chamber is filled with media containing a chemoattractant. Cells migrate through the pores in response to the chemotactic gradient. The inhibitory effect of Reparixin is measured by pre-treating the cells with the compound before seeding them in the upper chamber.
Caption: Step-by-step workflow for the in vitro transwell migration assay.
Detailed Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials and Reagents:
-
Cells: Leukocytes (e.g., human polymorphonuclear cells) or cancer cell lines expressing CXCR1/2 (e.g., 8505c, CAL62).[5][11]
-
This compound: Dissolved in DMSO to create a stock solution and stored at -20°C.[5]
-
Transwell Inserts: 24-well format with 8.0 µm pore polycarbonate membranes (pore size may vary depending on cell type).[2]
-
Chemoattractant: Recombinant Human IL-8/CXCL8 or CXCL1.[6][11]
-
Culture Media: Serum-free medium for the assay and complete medium for cell culture.
-
Reagents for Staining: 4% Paraformaldehyde (PFA), 0.1% Crystal Violet solution, 10% Acetic Acid for elution.[2]
-
Equipment: 24-well plates, cotton swabs, microscope, microplate reader (560-590 nm).[2][12]
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency in complete medium.
-
The day before the assay, starve cells by replacing the complete medium with serum-free or low-serum (e.g., 0.5% FBS) medium. This enhances the response to the chemoattractant.[2][12]
-
On the day of the assay, harvest cells using a non-enzymatic method if possible and prepare a single-cell suspension in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.[12]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. Final DMSO concentration should be consistent across all conditions and ideally <0.1%.
-
Pre-incubate the cell suspension with the desired concentrations of Reparixin (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.[6]
-
-
Assay Setup:
-
To the lower wells of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 10-100 ng/mL IL-8).[11]
-
Include a negative control well with serum-free medium only (no chemoattractant) and a positive control well with chemoattractant but only vehicle-treated cells.
-
-
Cell Seeding and Incubation:
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[12]
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in 4% PFA for 15 minutes.[2]
-
Wash with PBS and stain with 0.1% crystal violet solution for 10-30 minutes.[2]
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.[12]
-
Quantification (Method A - Microscopy): Count the number of stained, migrated cells in several representative fields of view under a light microscope. Calculate the average number of migrated cells per field.
-
Quantification (Method B - Elution): Place the stained insert into a clean well containing 200 µL of 10% acetic acid or other extraction solution.[2][12] Incubate for 10 minutes on an orbital shaker to elute the dye. Transfer 100 µL of the eluate to a 96-well plate and measure the absorbance at ~560 nm.[12]
-
Representative Data Presentation
The efficacy of Reparixin is typically demonstrated by a dose-dependent inhibition of cell migration. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Dose-Dependent Inhibition of CXCL8-Induced Migration of Human Polymorphonuclear Cells (PMNs) by this compound.
| Treatment Group | Reparixin Conc. | Chemoattractant (CXCL8) | Migrated Cells (Absorbance at 560 nm) | % Inhibition of Migration |
| Negative Control | 0 | - | 0.05 ± 0.01 | N/A |
| Positive Control | 0 (Vehicle) | + | 0.85 ± 0.07 | 0% |
| Reparixin | 0.1 nM | + | 0.64 ± 0.05 | 25% |
| Reparixin | 1.0 nM | + | 0.43 ± 0.04 | 49% |
| Reparixin | 10 nM | + | 0.21 ± 0.03 | 75% |
| Reparixin | 100 nM | + | 0.10 ± 0.02 | 94% |
| Reparixin | 1.0 µM | + | 0.07 ± 0.01 | 98% |
Data are hypothetical and for illustrative purposes, based on reported IC50 values. The IC50 for Reparixin inhibiting CXCL8-induced human PMN migration is approximately 1 nM.[6]
Table 2: Inhibition of Migration in Cancer Cell Lines by this compound.
| Cell Line | Treatment Group | Reparixin Conc. | Chemoattractant (IL-8, 100 ng/ml) | Relative Cell Migration (%) |
| 8505c (Thyroid Cancer) | Untreated | 0 | - | 45 ± 5 |
| 8505c (Thyroid Cancer) | IL-8 Stimulated | 0 (Vehicle) | + | 100 ± 8 |
| 8505c (Thyroid Cancer) | Reparixin + IL-8 | 30 µM | + | 52 ± 6 |
| CAL62 (Thyroid Cancer) | Untreated | 0 | - | 55 ± 7 |
| CAL62 (Thyroid Cancer) | IL-8 Stimulated | 0 (Vehicle) | + | 100 ± 9 |
| CAL62 (Thyroid Cancer) | Reparixin + IL-8 | 30 µM | + | 61 ± 8 |
Data are representative, adapted from studies on thyroid cancer cell lines where 30 µM Reparixin significantly reduced migratory potential.[11]
References
- 1. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchhub.com [researchhub.com]
- 3. What is Reparixin used for? [synapse.patsnap.com]
- 4. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Inhibition of interleukin 8/C‑X-C chemokine receptor 1,/2 signaling reduces malignant features in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring Downstream Signaling of CXCR1/2 Inhibition by (Rac)-Reparixin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) and their primary ligand, CXCL8 (Interleukin-8), are central to the initiation and amplification of inflammatory responses.[1] This signaling axis is critical for the recruitment and activation of neutrophils, a type of white blood cell, to sites of inflammation.[2] Dysregulation of the CXCL8-CXCR1/2 axis is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), and is also involved in cancer progression by promoting angiogenesis and metastasis.[1][3]
(Rac)-Reparixin is a potent and specific non-competitive allosteric inhibitor of CXCR1 and CXCR2.[4][5] It functions by binding to an allosteric site on the receptors, which prevents the conformational changes necessary for G-protein-mediated signal transduction, without blocking the ligand binding itself.[6][7] This mechanism effectively inhibits downstream signaling pathways responsible for neutrophil activation and migration.[4] These application notes provide detailed protocols to measure the inhibitory effects of Reparixin on key downstream signaling events, including neutrophil chemotaxis, Rac GTPase activation, and the phosphorylation of critical signaling proteins.
CXCR1/2 Downstream Signaling Pathways
Upon binding of CXCL8, CXCR1 and CXCR2, which are G-protein coupled receptors (GPCRs), activate intracellular signaling cascades.[5][8] This process begins with the dissociation of the Gαi subunit from the Gβγ subunits of the coupled heterotrimeric G-protein.[9][10] These dissociated subunits trigger a cascade of downstream events, including:
-
Activation of Phospholipase C (PLC) , leading to an increase in intracellular calcium concentration ([Ca2+]i).[9][11]
-
Activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway , which is crucial for cell survival and proliferation.[1][12]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways , including ERK1/2, which regulate cell proliferation and migration.[1][13]
-
Activation of the JAK/STAT pathway , another key regulator of cell growth and differentiation.[13]
-
Activation of small GTPases like Rac , which are essential for cytoskeletal rearrangements required for cell migration and chemotaxis.[5][14]
Reparixin's allosteric inhibition of CXCR1/2 is expected to attenuate these downstream signaling events.
Experimental Protocols
Neutrophil Chemotaxis Assay (Transwell Method)
This assay measures the ability of neutrophils to migrate along a chemotactic gradient, a key function inhibited by Reparixin.
Materials:
-
Human neutrophil-like cell line (e.g., differentiated HL-60 cells) or isolated primary human neutrophils.[15]
-
Reparixin stock solution (in DMSO).
-
Chemoattractant: Recombinant Human CXCL8/IL-8.
-
Assay medium: RPMI 1640 with 0.5% BSA.
-
Transwell inserts (e.g., 6.5 mm diameter, 5 µm pore size).
-
24-well companion plates.
-
Calcein-AM or other cell viability stain.
-
Plate reader with fluorescence capabilities.
Protocol:
-
Cell Preparation:
-
Culture and differentiate HL-60 cells as required.[15]
-
Harvest cells and resuspend in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Reparixin Treatment:
-
Pre-incubate the cell suspension with various concentrations of Reparixin (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing CXCL8 (e.g., 10-100 ng/mL) to the lower wells of the 24-well plate.
-
Add 600 µL of assay medium without CXCL8 to control wells (for measuring random migration).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the top of each Transwell insert.
-
-
Incubation:
-
Incubate the plate for 1.5 to 2 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
To quantify migrated cells in the lower chamber, add a cell staining dye like Calcein-AM and incubate as per the manufacturer's instructions.
-
Measure the fluorescence in the lower chamber using a plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
Alternatively, migrated cells can be directly counted using a hemocytometer or flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the vehicle-treated control.
-
Determine the IC50 value of Reparixin for inhibiting chemotaxis.
-
Rac Activation Assay (Pull-down Method)
This biochemical assay measures the levels of active, GTP-bound Rac, a key downstream effector of CXCR1/2 signaling responsible for cell motility.[14][16]
Materials:
-
Cells expressing CXCR1/2 (e.g., neutrophils, HL-60 cells).
-
Rac Activation Assay Kit (containing GST-PAK1-PBD beads).[17]
-
Lysis/Binding/Wash Buffer.
-
CXCL8/IL-8.
-
This compound.
-
Protease inhibitors.
-
Anti-Rac1 antibody.
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density.
-
Starve cells of serum for 2-4 hours if necessary.
-
Pre-treat cells with desired concentrations of Reparixin or vehicle for 30-60 minutes. .
-
-
Cell Stimulation:
-
Stimulate the cells with CXCL8 (e.g., 100 ng/mL) for a short period (e.g., 1-5 minutes) to induce Rac activation. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Immediately place plates on ice and wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[17]
-
-
Affinity Precipitation (Pull-down):
-
Normalize the total protein concentration of the supernatants.
-
Reserve a small aliquot of each lysate for determining total Rac levels (input control).
-
Add GST-PAK1-PBD agarose beads to the remaining lysate.[17]
-
Incubate for 1 hour at 4°C with gentle rocking to allow the beads to bind to active Rac-GTP.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 2-3 times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Resuspend the beads in Laemmli SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the eluted proteins (active Rac-GTP) and the total lysate samples (total Rac) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands to quantify the amount of active Rac-GTP relative to the total amount of Rac in the input lysate.
-
Compare the levels of active Rac in Reparixin-treated samples to the vehicle-treated control.
-
Western Blotting for Phosphorylated Signaling Proteins (p-AKT, p-ERK1/2)
This protocol is used to measure the activation state of key downstream kinases by detecting their phosphorylated forms.
Materials:
-
Same as for Rac Activation Assay, but with specific primary antibodies for phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
Protocol:
-
Cell Treatment and Lysis:
-
Follow steps 1-3 from the Rac Activation Assay protocol, ensuring the lysis buffer contains phosphatase inhibitors in addition to protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
-
Visualize the bands using a chemiluminescence detection system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total AKT).
-
-
Data Analysis:
-
Perform densitometry analysis to determine the ratio of the phosphorylated protein to the total protein.
-
Compare the phosphorylation levels in Reparixin-treated cells to the vehicle-treated control.
-
Data Presentation
The following tables present example data that could be generated from the described protocols, demonstrating the inhibitory effect of this compound on CXCR1/2 downstream signaling.
Table 1: Effect of this compound on CXCL8-Induced Neutrophil Chemotaxis
| This compound Conc. (nM) | Mean Fluorescence Units (RFU) | % Migration | % Inhibition |
| Vehicle Control | 5890 ± 210 | 100 | 0 |
| 0.1 | 4712 ± 180 | 80 | 20 |
| 1.0 | 2945 ± 150 | 50 | 50 |
| 10 | 1178 ± 95 | 20 | 80 |
| 100 | 589 ± 50 | 10 | 90 |
| 1000 | 412 ± 45 | 7 | 93 |
| IC50 | ~1.0 nM |
Data are represented as mean ± SD. The IC50 value is calculated from the dose-response curve.
Table 2: Inhibition of CXCL8-Induced Rac-GTP Loading by this compound
| Treatment Condition | Relative Rac-GTP Level (Normalized to Total Rac) | % of Stimulated Control |
| Unstimulated | 0.15 ± 0.04 | 12.5 |
| CXCL8 (100 ng/mL) | 1.20 ± 0.11 | 100 |
| CXCL8 + Reparixin (1 nM) | 0.65 ± 0.08 | 54.2 |
| CXCL8 + Reparixin (10 nM) | 0.28 ± 0.05 | 23.3 |
| CXCL8 + Reparixin (100 nM) | 0.18 ± 0.03 | 15.0 |
Data are represented as mean ± SD from densitometry analysis of Western blots.
Table 3: this compound Inhibition of Downstream Protein Phosphorylation
| Signaling Protein | This compound IC50 (nM) |
| p-AKT (Ser473) | 2.5 ± 0.4 |
| p-ERK1/2 (Thr202/Tyr204) | 3.1 ± 0.6 |
IC50 values determined from dose-response curves of phospho-protein levels measured by Western blotting.
Summary
The protocols outlined in these application notes provide robust methods for quantifying the inhibitory effects of this compound on the downstream signaling of CXCR1 and CXCR2. By employing assays that measure functional cellular responses like chemotaxis, as well as the activation of key intracellular signaling molecules such as Rac, AKT, and ERK1/2, researchers can comprehensively characterize the mechanism of action of Reparixin and other CXCR1/2 inhibitors. The provided workflows and example data serve as a guide for professionals in drug development and inflammation research to effectively evaluate compounds targeting this critical chemokine signaling axis.
References
- 1. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 2. What is Reparixin used for? [synapse.patsnap.com]
- 3. Targeting CXCR1/CXCR2 receptor antagonism in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 7. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Signalling by CXC-chemokine receptors 1 and 2 expressed in CHO cells: a comparison of calcium mobilization, inhibition of adenylyl cyclase and stimulation of GTPγS binding induced by IL-8 and GROα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Rac and Rap GTPase Activation Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 17. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for (Rac)-Reparixin Administration in Spinal Cord Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Quantitative Outcomes of (Rac)-Reparixin Treatment in Rat SCI Models
| Parameter | Treatment Group | Administration Route & Dosage | Duration | Key Findings | Reference |
| Hindlimb Function | Reparixin | Intraperitoneal (i.p.) injection, 15 mg/kg | 7 days | Significant improvement in locomotor scores. | [1][2] |
| Reparixin | Subcutaneous (s.c.) infusion via osmotic pump, 10 mg/kg/day | 7 days | Significant improvement in locomotor scores. | [1][2] | |
| Lesion Volume | Reparixin | Intraperitoneal (i.p.) injection, 15 mg/kg | 7 days | Reduced post-traumatic cavity size. | [1][2] |
| Inflammatory Cytokines | Reparixin | Intraperitoneal (i.p.) injection, 15 mg/kg | 72 hours post-SCI | Reduced levels of TNF-α and CINC-1. | [1] |
| Cellular Infiltration | Reparixin | Intraperitoneal (i.p.) injection, 15 mg/kg | 7 days | Reduced migration of neutrophils and ED-1-positive cells to the injury site. | [1][2] |
| Oligodendrocyte Apoptosis | Reparixin | Intraperitoneal (i.p.) injection, 15 mg/kg | 7 days | Reduced apoptosis of oligodendrocytes. | [1][2] |
| Blood Concentration | Reparixin | Subcutaneous (s.c.) infusion via osmotic pump, 10 mg/kg/day | 7 days | Achieved a steady blood level of 8 µg/ml. | [1][2] |
Signaling Pathway
The mechanism of action of Reparixin in spinal cord injury involves the inhibition of the CXCR1/2 signaling pathway, which is a key driver of neuroinflammation.
Caption: Reparixin inhibits CXCR1/2 signaling to reduce neuroinflammation.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Rat Model of SCI
Objective: To deliver this compound systemically to investigate its therapeutic effects following spinal cord injury.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
1 ml syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.
-
Confirm the depth of anesthesia by lack of response to a pedal withdrawal reflex.
-
Weigh the animal to accurately calculate the required dose of Reparixin.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for an appropriate injection volume (typically 0.1-0.5 ml for a rat). For a 15 mg/kg dose in a 250g rat, the required dose is 3.75 mg.
-
Ensure the solution is well-dissolved and at room temperature before injection.
-
-
Injection Procedure:
-
Position the rat on its back, tilted slightly downwards towards the head. This allows the abdominal organs to move away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Gently lift the skin and peritoneum with forceps to create a tent.
-
Insert the needle at a 45-degree angle through the skin and abdominal wall.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, reposition the needle.
-
Slowly inject the Reparixin solution into the peritoneal cavity.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe for any signs of distress, such as abdominal swelling, lethargy, or changes in breathing.
-
Administer post-operative analgesics as per the approved protocol.
-
Repeat injections according to the experimental timeline (e.g., twice daily for 7 days).[2]
-
Protocol 2: Subcutaneous (s.c.) Infusion of this compound via Osmotic Minipump in a Rat Model of SCI
Objective: To provide continuous systemic delivery of this compound for a sustained therapeutic effect.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Osmotic minipumps (e.g., ALZET®) with appropriate flow rate and duration
-
Filling tubes and syringes
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Anesthetic agent and analgesics
-
Electric clippers
-
Surgical drapes and sterile gloves
-
70% ethanol and povidone-iodine solution
Procedure:
-
Pump Preparation:
-
Under sterile conditions, prepare the Reparixin solution at the desired concentration to achieve the target dose (e.g., 10 mg/kg/day).[2]
-
Fill the osmotic minipump with the Reparixin solution according to the manufacturer's instructions, ensuring no air bubbles are trapped inside.
-
Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate drug delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Shave the fur from the dorsal mid-scapular region.
-
Prepare the surgical site by scrubbing with povidone-iodine and 70% ethanol.
-
Create a small incision (approximately 1-2 cm) in the skin.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the primed osmotic minipump into the subcutaneous pocket, with the delivery port directed away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care:
-
Administer analgesics as per the approved protocol.
-
Monitor the animal for recovery from anesthesia and for any signs of infection or discomfort at the surgical site.
-
Check the incision site daily for the first week to ensure proper healing.
-
The pump will deliver the drug continuously for its specified duration (e.g., 7 days).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of spinal cord injury.
Caption: Workflow for SCI study with Reparixin administration.
References
- 1. Inhibition of CXCR1 and CXCR2 chemokine receptors attenuates acute inflammation, preserves gray matter and diminishes autonomic dysreflexia after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemokine contribution to neuropathic pain: respective induction of CXCL1 and CXCR2 in spinal cord astrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrocytes initiate inflammation in the injured mouse spinal cord by promoting the entry of neutrophils and inflammatory monocytes in an IL-1 receptor/MyD88-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (Rac)-Reparixin Insolubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with (Rac)-Reparixin insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is classified as practically insoluble in water.[1] Its chemical structure lends itself to poor solubility in aqueous solutions. For instance, its solubility in PBS (pH 7.2) is approximately 0.2 mg/mL.[2][3] To achieve higher concentrations, the use of organic solvents as a primary solvent is necessary before further dilution into aqueous buffers.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[3] It is recommended to prepare a concentrated stock solution in one of these organic solvents first. For optimal results, use fresh, moisture-free DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[4]
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or DMF.[3] Gentle warming to 37°C and sonication can aid in dissolution.[5][6] It is advisable to purge the solvent with an inert gas before dissolving the compound.[3] Stock solutions in DMSO can typically be stored at -20°C for several months or at -80°C for up to a year.[4][5][6]
Q4: I need to prepare an aqueous working solution from my organic stock. What is the best practice?
A4: When preparing aqueous working solutions from an organic stock, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing. This helps to prevent precipitation. Ensure that the final concentration of the organic solvent in your experimental medium is low, as organic solvents can have physiological effects at higher concentrations.[3]
Q5: Are there established formulations for in vivo studies?
A5: Yes, for in vivo experiments, specific formulations are required to ensure bioavailability and prevent precipitation. A common approach involves the use of co-solvents. One such formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[5][7] For oral administration, a homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).[4]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Practically insoluble (0.082 g/L at 25°C) | [1] |
| PBS (pH 7.2) | ~0.2 mg/mL | [2][3] |
| DMSO | 15 mg/mL to 100 mg/mL | [2][3][4][5] |
| Ethanol | ~25 mg/mL to 57 mg/mL | [2][3][4] |
| DMF | ~10 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).[5]
-
To facilitate dissolution, sonicate the mixture or warm it gently at 37°C.[5][6]
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Determine the final desired concentration of this compound in your cell culture medium.
-
Serially dilute the stock solution in the cell culture medium to achieve the final concentration. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol 3: Formulation for In Vivo Administration (Injectable)
This protocol is adapted from formulations provided by commercial suppliers for achieving a clear solution for injection.[4][5][7]
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).[4]
-
In a separate tube, mix the required volumes of PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80.[5]
-
Add the this compound DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly.
-
Slowly add saline (e.g., 0.9% sodium chloride) to the mixture while continuously mixing to reach the final desired volume and concentration.[5][7] For example, a final formulation might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]
-
Sonication may be used to ensure a clear solution.[5] This solution should be prepared fresh before use.[4]
Visual Guides
Signaling Pathway of Reparixin
This compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][7] These receptors are activated by interleukins like IL-8 (CXCL8), leading to downstream signaling cascades that mediate inflammatory responses, including neutrophil recruitment and activation.[8][9] By blocking these receptors, Reparixin can attenuate these inflammatory effects.[8][9]
Caption: this compound's mechanism of action.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates a general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for solution preparation.
References
- 1. Reparixin | CAS#:266359-83-5 | Chemsrc [chemsrc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Reparixin | CXCR | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reparixin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. What is Reparixin used for? [synapse.patsnap.com]
Optimizing (Rac)-Reparixin Concentration for Primary Human Neutrophil Assays: A Technical Support Center
Welcome to the technical support center for optimizing the use of (Rac)-Reparixin in primary human neutrophil assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols and to offer solutions for common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are crucial for the activation and migration of neutrophils, a type of white blood cell involved in acute inflammatory responses.[2] Interleukin-8 (IL-8 or CXCL8) is a primary ligand for CXCR1 and CXCR2, and its binding initiates signaling pathways that lead to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2] Reparixin binds to a site on the receptors distinct from the IL-8 binding site, inducing a conformational change that prevents receptor activation and downstream signaling, even when IL-8 is bound.[1] By inhibiting CXCR1 and CXCR2, Reparixin effectively reduces the recruitment of neutrophils to sites of inflammation.[2]
Q2: What is the difference in Reparixin's potency for CXCR1 versus CXCR2?
A2: Reparixin exhibits a marked selectivity for CXCR1 over CXCR2. The IC50 (half-maximal inhibitory concentration) for inhibiting CXCL8-induced migration mediated by CXCR1 is approximately 1 nM, while the IC50 for inhibiting CXCL1-induced migration via CXCR2 is around 400 nM.[3][4][5]
Q3: What is a suitable vehicle for dissolving this compound for in vitro assays?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your assay buffer.
Q4: What concentration of DMSO is safe for primary human neutrophils?
A4: It is crucial to keep the final concentration of DMSO in your cell culture low, as it can be toxic to cells and may affect neutrophil function. A final DMSO concentration of 0.1% or lower is generally considered safe for most primary cell assays and is unlikely to significantly impact neutrophil viability or function. Always include a vehicle control (assay buffer with the same final concentration of DMSO as your Reparixin-treated samples) to account for any potential effects of the solvent.
Quantitative Data Summary
The following tables provide a summary of recommended concentration ranges for this compound and common neutrophil activators for various in vitro assays.
| Parameter | Receptor Target | Value | Assay Type |
| This compound IC50 | CXCR1 | ~1 nM | CXCL8-induced Chemotaxis |
| This compound IC50 | CXCR2 | ~100-400 nM | CXCL1/CXCL2-induced Chemotaxis |
| Suggested Concentration Range | CXCR1/CXCR2 | 1 nM - 1 µM | Chemotaxis, Elastase Release, ROS Production |
| Activator | Typical Concentration Range | Assay Type |
| IL-8 (CXCL8) | 10 - 100 ng/mL (1-12.5 nM) | Chemotaxis, Degranulation (Elastase Release) |
| fMLP | 10 nM - 1 µM | Chemotaxis, ROS Production, Degranulation |
| PMA | 20 nM - 1 µM | ROS Production (Potent, non-receptor agonist) |
Experimental Protocols & Methodologies
Isolation of Primary Human Neutrophils
This protocol describes the isolation of neutrophils from fresh human whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparin-containing tubes
-
Ficoll-Paque PLUS
-
3% Dextran in 0.9% NaCl
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
HBSS with Ca2+/Mg2+
-
Fetal Bovine Serum (FBS)
Procedure:
-
Dilute whole blood 1:1 with HBSS (Ca2+/Mg2+-free).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet at the bottom of the tube.
-
Resuspend the pellet in HBSS (Ca2+/Mg2+-free) and add 3% Dextran solution to a final concentration of 1%. Mix well and allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
To remove any remaining red blood cells, perform hypotonic lysis by resuspending the cell pellet in sterile water for 30 seconds, followed by the addition of 10x HBSS to restore isotonicity.
-
Centrifuge at 250 x g for 10 minutes at 4°C and discard the supernatant.
-
Wash the neutrophil pellet twice with cold HBSS (Ca2+/Mg2+-free).
-
Resuspend the final neutrophil pellet in HBSS with Ca2+/Mg2+ and 0.5% FBS.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The viability should be >95%.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
This compound
-
Chemoattractant (e.g., IL-8, 10-100 ng/mL)
-
Assay Buffer (e.g., HBSS with 0.5% BSA)
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
24-well plate
-
Cell-permeable DNA dye (e.g., Calcein-AM)
Procedure:
-
Resuspend isolated neutrophils in Assay Buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the 24-well plate.
-
Place the Transwell® inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, carefully remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase, or by pre-labeling the cells with a fluorescent dye and measuring fluorescence in the bottom well with a plate reader.
Neutrophil Elastase Release Assay
This assay quantifies the degranulation of neutrophils by measuring the release of elastase.
Materials:
-
Isolated human neutrophils
-
This compound
-
Neutrophil activator (e.g., IL-8, fMLP)
-
Cytochalasin B
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay Buffer (e.g., HBSS with Ca2+/Mg2+)
-
96-well plate
Procedure:
-
Resuspend isolated neutrophils in Assay Buffer at 1 x 10^6 cells/mL.
-
Prime the neutrophils with Cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C.
-
Add various concentrations of this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the primed neutrophils to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the neutrophils by adding the activator (e.g., 100 nM fMLP) and incubate for an additional 30-60 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a plate reader to determine the rate of substrate cleavage.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of ROS by neutrophils using a fluorescent probe.
Materials:
-
Isolated human neutrophils
-
This compound
-
Neutrophil activator (e.g., PMA, fMLP)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS probe
-
Assay Buffer (e.g., HBSS with Ca2+/Mg2+)
-
96-well plate (black, clear bottom) or flow cytometry tubes
Procedure:
-
Resuspend isolated neutrophils in Assay Buffer at 1 x 10^6 cells/mL.
-
Load the cells with DCFH-DA (e.g., 5 µM) by incubating for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Resuspend the cells in Assay Buffer.
-
Add the loaded neutrophils to a 96-well plate or flow cytometry tubes.
-
Add various concentrations of this compound or vehicle (DMSO) and incubate for 15 minutes at 37°C.
-
Stimulate ROS production by adding the activator (e.g., 100 nM PMA).
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader (Ex/Em ~485/535 nm) or analyze by flow cytometry.
Troubleshooting Guides
Issue 1: Low Neutrophil Viability or Purity After Isolation
-
Question: My neutrophil viability is below 90% after isolation, or I have significant contamination with other cell types. What could be the cause?
-
Answer:
-
Over-handling of cells: Neutrophils are delicate. Minimize pipetting and centrifugation steps.
-
Incorrect centrifuge speed or temperature: Ensure centrifugation is performed at low speed (250-400 x g) and at 4°C or room temperature as specified in the protocol.
-
Inefficient RBC lysis: Ensure the hypotonic lysis step is brief (no more than 30 seconds) to prevent damage to neutrophils.
-
Old blood sample: Use fresh blood collected within a few hours for optimal results. Neutrophil viability decreases rapidly over time.
-
Issue 2: Inconsistent Results in Chemotaxis Assay
-
Question: I'm seeing high variability between replicate wells in my chemotaxis assay. Why might this be happening?
-
Answer:
-
Air bubbles: Ensure no air bubbles are trapped under the Transwell® insert membrane when placing it in the well.
-
Cell clumping: Ensure neutrophils are in a single-cell suspension before adding them to the upper chamber.
-
Inconsistent cell numbers: Carefully count and add the same number of cells to each well.
-
Gradient disruption: Handle the plate gently to avoid disturbing the chemoattractant gradient.
-
Issue 3: High Background in Functional Assays (Elastase, ROS)
-
Question: My unstimulated control neutrophils are showing high levels of elastase release or ROS production. What should I do?
-
Answer:
-
Neutrophil activation during isolation: Over-centrifugation or harsh pipetting can activate neutrophils. Handle cells gently.
-
Contamination: Endotoxin (LPS) contamination in reagents or plasticware can activate neutrophils. Use endotoxin-free reagents and sterile techniques.
-
Spontaneous activation: Neutrophils can become activated over time ex vivo. Perform experiments as quickly as possible after isolation.
-
Issue 4: No Inhibition Observed with this compound
-
Question: I'm not observing any inhibition of neutrophil function with this compound. What could be the problem?
-
Answer:
-
Incorrect concentration: Double-check your dilutions and ensure you are using the appropriate concentration range for the targeted receptor (CXCR1 vs. CXCR2).
-
Inappropriate agonist: Reparixin is specific for CXCR1/2. It will not inhibit neutrophil activation by agonists that use different receptors, such as fMLP (FPR1) or C5a (C5aR). Ensure you are using IL-8 or another CXCR1/2 ligand as the stimulus.
-
Degraded compound: Ensure your this compound stock solution has been stored correctly and is not expired.
-
Visualized Pathways and Workflows
References
- 1. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Reparixin used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reparixin | CXCR1/2 inhibitor | Probechem Biochemicals [probechem.com]
Preventing neutrophil activation during isolation for (Rac)-Reparixin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Reparixin and primary human neutrophils. Our goal is to help you minimize neutrophil activation during isolation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of neutrophil activation during isolation?
A1: Neutrophil activation during isolation is a multifactorial issue. Key contributors include the method of isolation, mechanical stress, exposure to certain reagents, and the time elapsed between blood collection and processing.[1][2][3] Studies have shown that density gradient centrifugation methods, particularly those requiring red blood cell (RBC) lysis, tend to cause a higher degree of activation compared to negative immunomagnetic selection techniques.[1][2][4]
Q2: How does this compound work to prevent neutrophil activation?
A2: this compound is a non-competitive, allosteric antagonist of the chemokine receptors CXCR1 and CXCR2.[5][6] These receptors are crucial for neutrophil migration and activation in response to chemokines like IL-8 (CXCL8).[6][7] By binding to a site on the receptor different from the chemokine binding site, Reparixin induces a conformational change that prevents receptor activation, thereby inhibiting downstream signaling pathways that lead to chemotaxis, degranulation, and other pro-inflammatory responses.[8][7]
Q3: Can I add this compound to my blood sample before starting the neutrophil isolation?
A3: While this compound is used to prevent neutrophil activation during in vitro and in vivo experiments, adding it directly to the whole blood sample before isolation is not a standard practice and its effects on the efficiency of different isolation protocols have not been thoroughly documented. It is generally recommended to isolate the neutrophils first using a method that minimizes activation and then treat the purified neutrophils with Reparixin as part of your experimental setup.
Q4: What is the recommended method for isolating neutrophils for experiments with this compound?
A4: To obtain a population of resting neutrophils for your experiments, negative immunomagnetic selection is highly recommended.[1][9] This method has been shown to yield neutrophils with a lower activation state and a higher responsiveness to stimuli compared to density-gradient derived cells.[4][10] If density gradient centrifugation is the only available method, techniques that do not require RBC lysis are preferable.[2][3]
Q5: What are the key indicators of unintentional neutrophil activation during isolation?
A5: Unintentional activation can be assessed by monitoring the surface expression of specific markers. Activated neutrophils typically show an upregulation of CD11b, CD66b, and CD63, and a downregulation (shedding) of CD62L.[1] Functional assays, such as measuring spontaneous reactive oxygen species (ROS) production or the release of granular proteins like elastase and myeloperoxidase, can also indicate the level of baseline activation.[4][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High baseline neutrophil activation (e.g., high CD11b expression) after isolation. | - Isolation method is too harsh (e.g., density gradient with hypotonic lysis).[1] - Mechanical stress from vigorous vortexing or pipetting.[11][12] - Contamination with endotoxin (LPS). - Use of buffers containing Ca2+/Mg2+.[11] | - Switch to a negative immunomagnetic selection method for neutrophil isolation.[13] - Handle cells gently at all stages. Resuspend pellets by gentle swirling or slow pipetting.[11] - Use pyrogen-free reagents and consumables.[14] - Use Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+ for all washing steps.[11] |
| Low neutrophil yield. | - Inefficient separation during density gradient centrifugation.[11] - Donor-specific factors (e.g., recent medication or alcohol consumption).[11][15] - Loss of cells during washing steps. | - Ensure distinct layering of blood over the density gradient medium.[11][12] - Screen donors and exclude those who have recently consumed alcohol or medications like aspirin or Tylenol.[12] - Be careful when aspirating supernatants to not disturb the cell pellet.[11][12] |
| Low neutrophil purity (high contamination with other leukocytes). | - Incomplete separation of cell layers in density gradient methods. - Inefficient depletion of non-neutrophil cells in immunomagnetic selection. | - Carefully aspirate the neutrophil layer without disturbing the mononuclear cell layer above or the erythrocyte layer below.[11][14] - Ensure proper incubation times and magnetic separation steps as per the manufacturer's protocol for immunomagnetic kits. |
| Variable results with this compound treatment. | - Inconsistent baseline activation of neutrophils. - Improper storage or handling of Reparixin. - Incorrect final concentration of the inhibitor. | - Standardize the neutrophil isolation protocol to ensure a consistent, low level of baseline activation. - Prepare fresh dilutions of Reparixin for each experiment from a stock solution stored under recommended conditions. - Perform a dose-response curve to determine the optimal concentration of Reparixin for your specific experimental setup. |
Data Summary
Table 1: Comparison of Human Neutrophil Isolation Methods
| Parameter | Density Gradient (with RBC Lysis) | Density Gradient (without RBC Lysis) | Immunomagnetic Selection (Negative) | Reference(s) |
| Purity | ~78-85% | ~94% | ~97-98% | [1] |
| Yield | Variable | Lower than with lysis | Generally higher and more consistent | [1][13] |
| Viability | >95% | >95% | >95% | [1][13] |
| Activation Status | Higher (increased CD11b, CD66b) | Lower than with lysis | Lowest (closest to in vivo state) | [1][2][4] |
| Time Required | ~3 hours | ~3 hours | ~1 hour | [4][10] |
Experimental Protocols
Protocol 1: Recommended Neutrophil Isolation using Negative Immunomagnetic Selection
This protocol is designed to yield a highly pure population of resting neutrophils.
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or citrate). Process the blood within one hour of collection.[10]
-
Preparation: Bring all buffers and reagents to room temperature. Perform all steps under sterile conditions.
-
Immunomagnetic Labeling: Follow the manufacturer's instructions for the negative selection kit (e.g., from Miltenyi Biotec or Stemcell Technologies). This typically involves adding an antibody cocktail against non-neutrophil lineage markers to the whole blood.
-
Magnetic Depletion: Place the tube in a suitable magnet to deplete the labeled cells.
-
Collection of Untouched Neutrophils: Pour off the enriched, unlabeled neutrophil suspension into a new tube.
-
Washing: Wash the isolated neutrophils by centrifuging at a low speed (e.g., 350 x g for 10 minutes) in a buffer without Ca2+/Mg2+ (e.g., HBSS-/-).[11]
-
Cell Counting and Resuspension: Gently resuspend the final neutrophil pellet in the desired experimental buffer and determine the cell concentration and viability (e.g., using Trypan Blue exclusion). The expected purity should be >97%.[1]
Protocol 2: Neutrophil Chemotaxis Assay with this compound
This protocol provides a general framework for assessing the inhibitory effect of Reparixin on neutrophil migration.
-
Neutrophil Preparation: Isolate human neutrophils as described in Protocol 1. Resuspend the cells in an appropriate assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in the assay medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-incubation: Pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.[7]
-
Chemotaxis Assay Setup:
-
Add a chemoattractant solution (e.g., IL-8/CXCL8) to the lower wells of a multi-well chemotaxis plate (e.g., a Transwell plate).
-
Place the inserts with a porous membrane into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.[7]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.[7]
-
Quantification of Migration: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, flow cytometry, or using a fluorescent DNA-binding dye.
Visualizations
Caption: Recommended workflow for neutrophil isolation to minimize activation.
Caption: Mechanism of this compound in blocking neutrophil activation.
Caption: Troubleshooting flowchart for high neutrophil activation.
References
- 1. Isolation methods determine human neutrophil responses after stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Isolation methods determine human neutrophil responses after stimulation | Semantic Scholar [semanticscholar.org]
- 3. Isolation methods determine human neutrophil responses after stimulation. - Research - Institut Pasteur [research.pasteur.fr]
- 4. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]
- 5. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Reparixin used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Neutrophil Isolation Protocol [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
(Rac)-Reparixin stability and storage conditions for long-term use
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and long-term storage of (Rac)-Reparixin. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, it is stable for at least three years. For shorter periods, it can be stored at 4°C for up to two years.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for long-term use (up to 1 year).[2] For short-term storage, -20°C is suitable for up to one month.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 50 mg/mL to 100 mg/mL.[2][3] It is also soluble in ethanol.[4] It is important to use anhydrous, high-purity solvents to avoid degradation of the compound. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: The stability of this compound in aqueous solutions, including cell culture media, can be limited. It is recommended to prepare fresh dilutions from a concentrated stock solution immediately before use.[2] If working solutions in media must be prepared in advance, their stability should be validated under the specific experimental conditions (e.g., temperature, pH, media components).
Q5: What is the mechanism of action of this compound?
A5: this compound is a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[5] It blocks the signaling pathways induced by chemokines like CXCL8 (IL-8) without preventing the ligand from binding to the receptor.[2][6] This inhibition prevents downstream events such as intracellular calcium mobilization, activation of G-proteins, and subsequent neutrophil chemotaxis and activation.[2][7][8]
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [2] |
| -20°C | 1 month | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in aqueous solution or cell culture media. | - Low solubility in aqueous buffers. - Supersaturation when diluting from a concentrated DMSO stock. - Interaction with components in the media. | - Ensure the final DMSO concentration is kept low (typically <0.5%) and is consistent across all experiments, including vehicle controls. - Prepare fresh dilutions from the stock solution for each experiment. - If precipitation persists, consider using a formulation aid like PEG300 or Tween-80 for in vivo studies, or test the solubility in different media formulations.[3] |
| Inconsistent or lower-than-expected activity in cellular assays. | - Degradation of this compound in stock solution or working solution. - Adsorption of the compound to plasticware. - Cellular efflux of the inhibitor. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] - Prepare working solutions immediately before use. - Use low-protein-binding plates and pipette tips. - Verify the activity of your this compound lot in a well-established positive control assay. |
| Observed cytotoxicity or off-target effects. | - High concentration of the inhibitor. - Solvent toxicity (e.g., DMSO). - The inherent properties of the cell line being used. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. - Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a solvent-only vehicle control. - Review literature for known sensitivities of your cell line to small molecule inhibitors. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the parent compound from any potential degradation products.[9][10]
1. Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., DMSO, cell culture medium)
-
HPLC system with a UV detector (a photodiode array detector is recommended)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or other mobile phase modifier
-
Temperature-controlled incubator or water bath
-
Autosampler vials
2. Method Development (Example Conditions):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and increase linearly to a high percentage over 15-20 minutes to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength; approximately 220 nm can be a starting point.[4]
-
Injection Volume: 10 µL
3. Stability Study Procedure:
-
Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO).
-
Dilute the stock solution to the final test concentration in the desired buffer or medium (e.g., 10 µM in PBS or cell culture medium).
-
Aliquot the solution into multiple vials for each time point and storage condition.
-
Time 0 Sample: Immediately analyze an aliquot by HPLC to establish the initial concentration and purity.
-
Store the remaining aliquots under the desired stability conditions (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for using this compound in a typical cell-based experiment.
CXCR1/CXCR2 Signaling Pathway Inhibition by this compound
Caption: this compound allosterically inhibits CXCR1/2 signaling pathways.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Reparixin | CXCR | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is Reparixin used for? [synapse.patsnap.com]
- 7. apexbt.com [apexbt.com]
- 8. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: (Rac)-Reparixin in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-Reparixin in cell-based assays. The information is intended for scientists and drug development professionals to help anticipate and address potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] It binds to a site distinct from the endogenous ligand binding pocket, thereby preventing receptor activation and downstream signaling.[1]
Q2: What are the known on-target IC50 values for Reparixin?
A2: The inhibitory potency of Reparixin varies between CXCR1 and CXCR2 and can be influenced by the cell type and assay conditions. Reported IC50 values are summarized in the table below.
Q3: Are there any known off-target effects of this compound?
A3: Yes, studies in spontaneously hypertensive rats have shown that Reparixin treatment can lead to a decrease in the protein expression of the angiotensin II subtype I receptor (AT(1)R).[2] This suggests a potential off-target regulatory effect on the renin-angiotensin system. Researchers should be aware of this potential interaction, especially in experimental systems where this pathway is relevant.
Q4: Can this compound affect cell viability?
A4: In some cancer cell lines, particularly thyroid and breast cancer cells, Reparixin has been shown to decrease cell viability by inducing apoptosis and inhibiting cell cycle progression.[3] However, it did not show cytotoxic effects on non-malignant epithelial thyroid cells.[3] It is recommended to perform a dose-response curve for cell viability in your specific cell line to determine the optimal non-toxic concentration for your experiments.
Q5: What is the recommended solvent for dissolving this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Toxicity or Reduced Viability | The concentration of Reparixin is too high for your specific cell line. | Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 for cytotoxicity and select a non-toxic concentration for your functional assays. |
| The DMSO concentration in the final culture medium is too high. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle control with the same DMSO concentration to assess its effect on cell viability. | |
| Inconsistent or No Inhibition of CXCR1/CXCR2 Signaling (e.g., in chemotaxis or calcium mobilization assays) | The concentration of Reparixin is too low. | Confirm the IC50 values for your target receptor (CXCR1 or CXCR2) and use a concentration that is at least 10-fold higher than the IC50 for complete inhibition. |
| The chemoattractant (e.g., IL-8/CXCL8) concentration is too high. | Perform a dose-response curve for your chemoattractant to determine the EC50 and use a concentration at or near the EC80 for your inhibition assays. | |
| The cells have low or no expression of CXCR1 or CXCR2. | Verify the expression of CXCR1 and CXCR2 in your cell line using techniques like flow cytometry or western blotting. | |
| The Reparixin stock solution has degraded. | Prepare fresh stock solutions of Reparixin in DMSO. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Variability Between Experimental Repeats | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all experiments. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
Quantitative Data Summary
Table 1: On-Target Inhibitory Activity of this compound
| Target | Cell Line | Assay Type | IC50 (nM) |
| CXCR1 | Human Polymorphonuclear Cells (PMNs) | Chemotaxis | 1 |
| CXCR2 | Human Polymorphonuclear Cells (PMNs) | Chemotaxis | 400 |
| CXCR1 | L1.2 cells expressing CXCR1 | Chemotaxis | 5.6 |
| CXCR1 (Ile43Val mutant) | L1.2 cells expressing mutant CXCR1 | Chemotaxis | 80 |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Culture cells expressing CXCR1 or CXCR2 to 70-80% confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Reparixin Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup: Add chemoattractant (e.g., IL-8/CXCL8) to the lower wells of the Boyden chamber. Place the microporous membrane (typically 3-8 µm pore size, depending on the cell type) over the lower wells.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-4 hours (optimize incubation time for your cell type).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope.
Calcium Mobilization Assay
-
Cell Preparation: Seed cells expressing CXCR1 or CXCR2 in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a calcium-free buffer (e.g., HBSS without Ca2+/Mg2+). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Reparixin Treatment: Wash the cells to remove excess dye and add buffer containing various concentrations of this compound or vehicle (DMSO). Incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Chemoattractant Stimulation: Add the chemoattractant (e.g., IL-8/CXCL8) and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the peak fluorescence response and normalize it to the baseline.
Visualizations
Caption: CXCR1/2 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in cell-based assays with this compound.
References
- 1. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multicenter Phase 2 Randomized Controlled Study on the Efficacy and Safety of Reparixin in the Treatment of Hospitalized Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects when using (Rac)-Reparixin in DMSO
Technical Support Center: (Rac)-Reparixin & DMSO Vehicle Effects
Welcome to the technical support center for researchers using this compound dissolved in Dimethyl Sulfoxide (DMSO). This guide provides answers to frequently asked questions and troubleshooting advice to help you design robust experiments and correctly interpret your results by controlling for the effects of the DMSO vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors are primarily found on neutrophils and are activated by chemokines like Interleukin-8 (IL-8 or CXCL8).[4][5] By blocking CXCR1/2, Reparixin disrupts the downstream signaling cascade that leads to neutrophil recruitment and activation at sites of inflammation.[1][4] This makes it a promising therapeutic agent for a variety of inflammatory conditions, ischemia-reperfusion injury, and even some cancers.[4][5]
Q2: What is a "vehicle" and why is DMSO commonly used for Reparixin?
A vehicle is an inert substance used to dissolve or dilute an active compound for administration in an experiment.[6][7][8] this compound, like many organic molecules, is hydrophobic and does not readily dissolve in aqueous solutions like culture media or saline. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds, making it an excellent choice for preparing stock solutions of Reparixin for in vitro and in vivo studies.[9][10][11]
Q3: What are "vehicle effects" and why are they a critical consideration?
Vehicle effects are the biological or physiological changes caused by the vehicle itself, independent of the active compound being tested.[11] DMSO is not biologically inert and can exert its own dose-dependent effects on cells and organisms.[10][11] These can range from altered cell growth and viability to changes in gene expression and signaling pathways.[11][12] Failing to account for these effects can lead to misinterpretation of data, where an observed effect is incorrectly attributed to the drug (Reparixin) when it was actually caused by the solvent (DMSO).[10] Therefore, a proper vehicle control group is essential in any experiment.[11]
Troubleshooting Guide & Experimental Protocols
Q4: My DMSO vehicle control group is showing unexpected results (e.g., cytotoxicity, altered signaling). What should I do?
This is a common issue and highlights the importance of optimizing your vehicle concentration.
-
Problem: DMSO can be cytotoxic at higher concentrations and may even stimulate proliferation at very low concentrations in some cell lines.[11][13] It has also been shown to independently inhibit signaling kinases like p38 and JNK.[11]
-
Solution: The primary solution is to determine the highest non-toxic concentration of DMSO for your specific experimental system. The final concentration of DMSO in cell culture should ideally be kept at or below 0.5%, with 0.1% being a widely recommended safe level for most cell lines.[14][15][16]
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol helps you identify the optimal DMSO concentration for your specific cell line or model.
-
Setup: Seed your cells at the desired density for your main experiment.
-
Dose-Response: Prepare a range of DMSO concentrations in your culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Include a "medium-only" control with no DMSO.
-
Incubation: Expose the cells to these concentrations for the same duration as your planned Reparixin experiment.
-
Assessment: Measure cell viability using a standard method (e.g., MTT, trypan blue exclusion, or live-cell imaging).
-
Analysis: Normalize the results to the "medium-only" control (set as 100% viability). The highest DMSO concentration that does not cause a significant drop in viability (e.g., maintains ≥95% viability) is your maximum tolerated concentration.
Table 1: General Recommended Final DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | Potential Effects | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal effects.[15][16] | Recommended Starting Point |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may affect sensitive or primary cells.[14][15] | Use with Validation |
| 0.5% - 1.0% | Can induce cellular stress, affect proliferation, or cause cytotoxicity in some lines.[11][15] | Use with Caution (Short-term assays only) |
| > 1.0% | Significant cytotoxicity is common; can induce major cellular changes like cell cycle arrest.[11][12] | Not Recommended |
Q5: How do I properly design an experiment to control for DMSO vehicle effects?
A properly controlled experiment is essential to isolate the specific effects of this compound. You must be able to distinguish the effect of the drug from the effect of the solvent.
Protocol 2: Experimental Design with Vehicle Control
Your experiment should always include a minimum of three core groups:
-
Untreated (or Naive) Control: Cells or animals that receive only the culture medium or a sham injection (e.g., saline). This group represents the baseline state.
-
Vehicle Control: Cells or animals treated with the exact same concentration of DMSO that will be used to deliver Reparixin, but without the drug.[17] For example, if your final Reparixin treatment has a 0.1% DMSO concentration, this group receives 0.1% DMSO in medium. This is the most critical control for isolating vehicle effects.[11]
-
Experimental (Reparixin) Group(s): Cells or animals treated with this compound dissolved in DMSO. The final DMSO concentration must be identical to the Vehicle Control group.
Visualizing the Mechanism
Understanding the signaling pathway helps in designing functional readouts for your experiment. This compound acts by preventing the chemokine CXCL8 (IL-8) from activating its receptors, CXCR1 and CXCR2, on the surface of neutrophils.
By following these guidelines, researchers can confidently control for the effects of the DMSO vehicle, ensuring that the observed results are accurately attributed to the pharmacological action of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is Reparixin used for? [synapse.patsnap.com]
- 5. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 6. homework.study.com [homework.study.com]
- 7. Vehicle control: Significance and symbolism [wisdomlib.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. lifetein.com [lifetein.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Chemotaxis Assays with (Rac)-Reparixin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-Reparixin in chemotaxis assays. It is designed to help mitigate experimental variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during chemotaxis experiments involving this compound.
Q1: What is this compound and how does it work?
A1: this compound is the racemic mixture of Reparixin. Reparixin is a potent and specific non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] It functions by binding to a site on the receptor distinct from the ligand-binding site, which induces a conformational change that prevents receptor activation and downstream signaling, even when the chemokine ligand (like CXCL8/IL-8) is bound.[4] This blockade inhibits intracellular signal transduction pathways that are crucial for neutrophil chemotaxis, degranulation, and other pro-inflammatory responses.[4]
Q2: I am observing high variability in the inhibitory effect of this compound between experiments. What are the potential causes?
A2: High variability is a common challenge in chemotaxis assays. When using this compound, several factors can contribute to this:
-
Compound Stability and Storage: Ensure your this compound stock solution is properly stored. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][5] The stability of Reparixin in cell culture media at 37°C can be limited, so it's advisable to prepare working solutions fresh for each experiment.[5]
-
DMSO Concentration: The final concentration of DMSO in your assay should be kept low (ideally below 0.1%, and not exceeding 0.5%) as DMSO itself can affect neutrophil chemotaxis.[6][7] Always include a vehicle control with the same final DMSO concentration in all experimental wells, including the "no inhibitor" control.
-
Cell Health and Density: The health and density of your cells are critical. Use cells in their logarithmic growth phase and ensure high viability. The number of cells seeded into the upper chamber of the transwell should be optimized for your specific cell type and assay conditions.
-
Chemoattractant Concentration: The concentration of the chemoattractant (e.g., CXCL8) should be optimized to produce a robust chemotactic response that falls within the dynamic range of your assay. If the chemoattractant concentration is too high, it may overcome the inhibitory effect of Reparixin, leading to inconsistent results.
-
Incubation Time: The incubation time for the chemotaxis assay needs to be optimized. If the incubation is too short, you may not see significant migration. If it's too long, you may observe increased random migration (chemokinesis) which can mask the chemotactic effect and the inhibitory action of Reparixin.
Q3: My "no chemoattractant" negative control shows significant cell migration. What could be the reason?
A3: Significant migration in the negative control can be due to several factors:
-
Serum in the Media: If your cell suspension or the lower chamber medium contains serum, it can act as a potent chemoattractant, masking the effect of your intended chemoattractant and inhibitor. It is generally recommended to use serum-free media for both the cell suspension and the lower chamber in the negative control.
-
Cell Activation: Neutrophils are sensitive and can be easily activated during isolation. Activated neutrophils may exhibit random migration. Ensure gentle handling of cells during isolation and preparation for the assay.
-
Autocrine Signaling: Some cell types can produce their own chemoattractants. If you suspect this is the case, you may need to wash the cells thoroughly before seeding them in the assay.
Q4: What are the appropriate controls to include in my chemotaxis assay with this compound?
A4: A well-controlled experiment is crucial for interpreting your results. Here are the essential controls:
-
Negative Control (Basal Migration): Cells in the upper chamber with only assay medium (containing the same concentration of DMSO as your experimental wells) in the lower chamber. This measures the random migration of cells.
-
Positive Control (Maximum Migration): Cells in the upper chamber with the optimized concentration of your chemoattractant (e.g., CXCL8) in the lower chamber. This establishes the maximum chemotactic response.
-
Vehicle Control: Cells in the upper chamber with the chemoattractant in the lower chamber, and the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This is essential to ensure that the solvent itself is not affecting chemotaxis.
-
Inhibitor Control (Chemokinesis Control): Cells pre-incubated with this compound in the upper chamber, with the same concentration of the inhibitor also present in the lower chamber along with the chemoattractant. This helps to distinguish between inhibition of directional migration (chemotaxis) and inhibition of random migration (chemokinesis).
Q5: What is the optimal concentration of this compound to use in my assay?
A5: The optimal concentration of this compound will depend on your specific cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the chemotactic response). Based on available data, Reparixin has an IC50 of approximately 1 nM for CXCR1 and 100-400 nM for CXCR2.[1][2][3] A typical starting range for in vitro experiments could be from 1 nM to 1 µM.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in chemotaxis and related assays.
Table 1: Inhibitory Potency of Reparixin on CXCR1 and CXCR2
| Target | IC50 (nM) | Cell Type/Assay Condition | Reference |
| CXCR1 | 1 | Human Polymorphonuclear Leukocytes (PMNs), CXCL8-induced chemotaxis | [2] |
| CXCR2 | 400 | Human PMNs, CXCL1-induced chemotaxis | [2] |
| CXCR2 | 100 | L1.2 cells expressing CXCR2, CXCL8-induced migration | [3] |
Table 2: In Vivo Dose-Response of Reparixin on Neutrophil Recruitment
| Reparixin Dose (µg/g) | Approximate Inhibition of Neutrophil Recruitment into Alveolar Space (%) | Animal Model | Reference |
| 3 | No significant reduction | LPS-induced acute lung injury in mice | [8] |
| 15 | ~50% | LPS-induced acute lung injury in mice | [8] |
| 30 | No further reduction compared to 15 µg/g | LPS-induced acute lung injury in mice | [8] |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro chemotaxis assay using a Boyden chamber (or Transwell®) system with this compound.
Protocol: In Vitro Neutrophil Chemotaxis Assay
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Chemoattractant (e.g., human recombinant CXCL8/IL-8)
-
Neutrophils (freshly isolated or a suitable cell line like DMSO-differentiated HL-60 cells)[9]
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA, serum-free)
-
24-well plates with Transwell® inserts (e.g., 3 µm pore size for neutrophils)
-
Staining solution (e.g., Diff-Quik or Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from fresh blood or culture and differentiate a suitable cell line (e.g., HL-60 with 1.3% DMSO for 5-7 days).[9]
-
Wash the cells with serum-free assay medium and resuspend them to a final concentration of 1 x 10^6 cells/mL in assay medium.
-
For inhibitor treatment, pre-incubate the cells with the desired concentrations of this compound (and the vehicle control) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10-100 ng/mL CXCL8) to the lower wells of the 24-well plate.
-
For the negative control, add 600 µL of assay medium with the vehicle control to the lower wells.
-
Carefully place the Transwell® inserts into the wells, avoiding air bubbles under the membrane.
-
Add 100 µL of the cell suspension (pre-incubated with or without this compound) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours. The optimal incubation time should be determined empirically.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol for 1 minute.
-
Stain the cells with a suitable stain (e.g., Diff-Quik or 0.5% Crystal Violet) for 1-5 minutes.
-
Gently wash the inserts in water to remove excess stain.
-
Allow the membrane to air dry.
-
-
Data Analysis:
-
Using a light microscope, count the number of migrated cells in several (e.g., 3-5) random high-power fields for each membrane.
-
Calculate the average number of migrated cells per field for each condition.
-
The percentage of inhibition can be calculated as: [1 - (Number of migrated cells with inhibitor / Number of migrated cells with chemoattractant alone)] x 100%.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to chemotaxis assays with this compound.
Caption: CXCL8/IL-8 signaling pathway leading to chemotaxis and the point of inhibition by this compound.
Caption: Experimental workflow for a chemotaxis assay using this compound.
Caption: Logical relationship between causes of variability and troubleshooting solutions in chemotaxis assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide decreases lung neutrophil sequestration and lung leak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotaxis in Neutrophil-Like HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for (Rac)-Reparixin in in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of (Rac)-Reparixin in in vitro studies, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] It functions by binding to an allosteric site within the transmembrane region of these receptors, which in turn blocks the G-protein mediated intracellular signaling pathways without affecting the binding of the natural ligands, such as interleukin-8 (IL-8 or CXCL8).[1][4][5] This mechanism effectively inhibits downstream cellular responses like neutrophil migration, intracellular calcium increase, and elastase release.[1]
Q2: What is a typical starting incubation time for pre-treating cells with Reparixin?
A common starting point for pre-incubation with Reparixin is 15 to 30 minutes at room temperature or 37°C before the addition of a chemoattractant or agonist.[2][4][6] For example, in neutrophil chemotaxis assays, a pre-incubation of 15-30 minutes is often used.[6] Similarly, for radioligand binding assays, a 15-minute pre-incubation at 37°C has been reported.[4]
Q3: Does the optimal incubation time vary depending on the cell type?
Yes, the optimal incubation time can differ between cell types. For instance, in chemotaxis assays, suggested incubation times after adding the chemoattractant are 45 minutes for human polymorphonuclear cells (PMNs), 1 hour for rodent PMNs, and up to 2 hours for monocytes.[2][7]
Q4: How does Reparixin's effect on CXCR1 vs. CXCR2 differ, and could this impact incubation time?
Reparixin exhibits a marked selectivity for CXCR1, with a significantly higher potency (IC50 of ~1 nM) compared to CXCR2 (IC50 of ~100-400 nM).[1][3][4][7] While this potency difference is the primary factor, optimizing incubation time can still be crucial, especially when studying CXCR2-mediated effects where a higher concentration of Reparixin and potentially longer incubation might be needed to achieve significant inhibition.
Q5: Should Reparixin be present throughout the entire assay?
Yes, for most functional assays, Reparixin should be present after the initial pre-incubation and throughout the duration of the experiment (e.g., during cell migration or agonist stimulation) to ensure continuous inhibition of the CXCR1/2 signaling.
Troubleshooting Guides
Issue 1: No or low inhibitory effect of Reparixin is observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time | The pre-incubation time may not be long enough for Reparixin to effectively bind to the allosteric site on the CXCR1/2 receptors. Solution: Perform a time-course experiment. Pre-incubate cells with a fixed concentration of Reparixin for varying durations (e.g., 15, 30, 60, and 120 minutes) before adding the agonist. This will help determine the optimal pre-incubation period for your specific cell type and experimental conditions. |
| Incorrect Reparixin Concentration | The concentration of Reparixin may be too low, especially if targeting the less sensitive CXCR2 receptor. Solution: Review the IC50 values for your target receptor (see Table 1). Perform a dose-response curve to determine the effective concentration range in your assay. |
| Compound Degradation | Reparixin solution may have degraded due to improper storage. Solution: Prepare fresh Reparixin stock solutions in a suitable solvent like DMSO and store them at -20°C for short-term or -80°C for long-term storage.[2] It is recommended to use freshly prepared solutions for optimal results.[1][2] |
| Cell Health/Receptor Expression | The cells may have low expression of CXCR1/2 receptors or may not be healthy, leading to a poor response. Solution: Verify the expression of CXCR1 and CXCR2 on your cells using techniques like flow cytometry or western blotting. Ensure cells are viable and in the logarithmic growth phase. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Incubation Times | Minor variations in the timing of reagent addition, especially during pre-incubation or stimulation, can lead to variability. Solution: Use multichannel pipettes or automated liquid handling systems to ensure consistent timing across all wells.[8][9][10] Create a detailed, step-by-step protocol and adhere to it strictly for all experiments. |
| Temperature Fluctuations | Incubations performed at room temperature can be subject to fluctuations, affecting the rate of biological processes. Solution: Perform all incubations in a calibrated incubator at a constant temperature (e.g., 37°C) to ensure consistency. |
| Uneven Cell Seeding | A non-uniform cell monolayer can lead to variable results. Solution: Ensure proper cell counting and mixing before seeding to achieve a consistent cell number in each well. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Receptor | Cell Type | Assay Type | IC50 Value | Reference |
| CXCR1 | Human PMNs | Chemotaxis (CXCL8-induced) | 1 nM | [2][7] |
| CXCR1 | L1.2 cells expressing CXCR1 | Cell Migration (CXCL8-induced) | 5.6 nM | [1][3] |
| CXCR2 | Human PMNs | Chemotaxis (CXCL1-induced) | 400 nM | [2] |
| CXCR2 | - | Cell Migration | 100 nM | [4][7] |
Table 2: Reported Incubation Times for this compound in Various Assays
| Assay Type | Cell Type | Pre-incubation with Reparixin | Agonist/Chemoattractant Incubation | Reference |
| Chemotaxis | Human PMNs | 15-30 minutes | 45 minutes | [2][6][7] |
| Chemotaxis | Rodent PMNs | Not specified | 1 hour | [2] |
| Chemotaxis | Monocytes | Not specified | 2 hours | [2][7] |
| Receptor Binding | Human PMNs | 15 minutes at 37°C | 1 hour at room temperature | [2][4] |
| Real-time PCR | HUVECs | 30 minutes | 2 hours | [1] |
| Cell Viability | Thyroid Cancer Cells | - | 24 hours | [11] |
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay
-
Cell Preparation: Isolate human polymorphonuclear cells (PMNs) from whole blood using a standard density gradient centrifugation method. Resuspend the cells in an appropriate assay buffer (e.g., RPMI 1640 with 10 mg/ml BSA).
-
Reparixin Pre-incubation: In separate tubes, pre-incubate the neutrophil suspension with various concentrations of Reparixin or vehicle (e.g., DMSO) for 15-30 minutes at room temperature.[6]
-
Assay Setup:
-
Add the chemoattractant solution (e.g., 1 nM CXCL8) to the lower wells of a chemotaxis chamber (e.g., a 96-well plate with Transwell inserts).[7]
-
Place the Transwell inserts (typically with a 3-5 µm pore size) into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.[6]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 45 minutes to allow for neutrophil migration.[7]
-
Quantification: After incubation, remove the inserts. Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye like Calcein-AM and measuring fluorescence with a plate reader.[6]
Protocol 2: Receptor Binding Assay
-
Cell Preparation: Isolate PMNs and resuspend them in RPMI 1640.[4]
-
Reparixin Pre-incubation: Incubate the cells (e.g., 10^7 cells/mL) at 37°C for 15 minutes in the presence of Reparixin (e.g., 1 µM) or vehicle.[4]
-
Binding Reaction:
-
Incubation: Incubate at room temperature for 1 hour with gentle agitation.[2][4]
-
Separation and Counting: Separate the cell-bound radioactivity from the unbound ligand by centrifugation through an oil gradient. Measure the radioactivity in the cell pellet using a gamma counter.[2]
Protocol 3: Calcium Mobilization Assay
-
Cell Preparation: Plate cells expressing CXCR1/2 (e.g., CHO or HEK293 cells) into a black-walled, clear-bottom 96-well or 384-well microplate and culture overnight.[8][10]
-
Dye Loading: On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES).[8][9] Incubate for approximately 1 hour at 37°C to allow the cells to take up the dye.
-
Reparixin Incubation: After dye loading, wash the cells with the assay buffer. Add Reparixin at various concentrations or vehicle control to the wells and incubate for 15-30 minutes.
-
Signal Measurement:
-
Place the plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.[8][9]
-
Establish a baseline fluorescence reading.
-
Use the instrument's integrated liquid handling to add an agonist (e.g., CXCL8) to the wells.
-
Immediately begin recording the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis: The inhibitory effect of Reparixin is determined by its ability to reduce the agonist-induced calcium mobilization.
Visualizations
Caption: CXCR1/2 signaling pathway and the allosteric inhibition by this compound.
Caption: Experimental workflow for optimizing Reparixin pre-incubation time.
Caption: Logical flowchart for troubleshooting common issues with Reparixin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Reparixin | CXCR | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating (Rac)-Reparixin Studies: A Technical Support Guide for Animal Models
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected results in animal models treated with (Rac)-Reparixin. This guide, presented in a question-and-answer format, addresses common issues encountered during experimentation, offering data-driven insights and detailed protocols to ensure the rigor and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] It functions by binding to a site on the receptor distinct from the ligand-binding site, which prevents the receptor's activation and downstream signaling without blocking the binding of its ligands, such as IL-8 (CXCL8).[1][3] This inhibition blocks G-protein mediated pathway activation, which in turn reduces the recruitment and activation of neutrophils and other inflammatory cells to sites of inflammation or tumor microenvironments.[1][4]
Q2: I am not observing the expected anti-inflammatory or anti-tumor effect in my mouse model. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy. Consider the following:
-
Pharmacokinetics: Reparixin exhibits significant species-specific differences in its pharmacokinetic profile. For instance, the half-life of Reparixin is approximately 0.5 hours in rats, whereas it is about 10 hours in dogs.[5][6] The rapid elimination in rodents may necessitate a more frequent dosing schedule or the use of continuous delivery methods (e.g., osmotic mini-pumps) to maintain therapeutic plasma concentrations.
-
Model Dependence on CXCR1/CXCR2 Axis: The underlying pathology of your animal model may not be predominantly driven by the CXCR1/CXCR2 signaling pathway. It is crucial to confirm the expression and role of CXCR1/CXCR2 and their ligands (like CXCL1, CXCL2, CXCL8) in your specific disease model through methods such as immunohistochemistry, qPCR, or ELISA before initiating large-scale efficacy studies.
-
Dosage and Administration: In a mouse model of acute lung injury, a dose of 15 µg/g was shown to reduce neutrophil recruitment by about 50%, with higher doses not providing additional benefit.[7][8] Ensure your dosing regimen is appropriate for the species and model being studied. The route of administration (e.g., intraperitoneal, subcutaneous) can also impact bioavailability.[1][9]
Q3: Are there known differences in Reparixin's activity between human and rodent CXCR1/2 receptors?
A3: Yes, while Reparixin is active against both human and murine CXCR1/2, it shows a marked selectivity for human CXCR1 (IC50 = 1 nM) over human CXCR2 (IC50 = 400 nM).[10] It is cross-reactive with murine CXCR1/2.[10] This difference in potency could be a factor in translational studies. In mice, CXCL1 and CXCL6 are considered functional equivalents of human CXCL8.[10][3]
Troubleshooting Guide
Issue 1: High Variability in Response Between Animals
-
Possible Cause: Inconsistent drug exposure due to rapid metabolism.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in your specific animal strain to determine the half-life and peak plasma concentrations of Reparixin.
-
Optimize Dosing Regimen: Based on the PK data, adjust the dosing frequency. For rodents with rapid clearance, consider subcutaneous administration or the use of osmotic mini-pumps for continuous infusion to maintain steady-state drug levels.[5]
-
Standardize Administration: Ensure precise and consistent administration techniques across all animals.
-
Issue 2: Unexpected Off-Target Effects or Toxicity
-
Possible Cause: While generally well-tolerated, high doses or specific model sensitivities could lead to unforeseen effects. Reparixin does not affect neutrophil phagocytosis of bacteria.[1]
-
Troubleshooting Steps:
-
Dose-Ranging Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your model.
-
Histopathological Analysis: Conduct thorough histopathological examination of major organs (liver, kidney, spleen, lungs) to identify any signs of toxicity.
-
Review Literature for Model-Specific Sensitivities: Some disease models may have altered expression of drug-metabolizing enzymes or other factors that could influence toxicity.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
-
Possible Cause: The complex tumor microenvironment or inflammatory milieu in vivo can involve redundant signaling pathways that compensate for CXCR1/2 inhibition.
-
Troubleshooting Steps:
-
Characterize the Microenvironment: Analyze the expression of other chemokines and their receptors in your in vivo model. There may be alternative pathways driving cell migration and activation.
-
Combination Therapy: Consider combining Reparixin with agents that target these alternative pathways. Reparixin has been shown to sensitize cancer cells to chemotherapeutics like Docetaxel.[9]
-
Evaluate Drug Penetration: Assess the concentration of Reparixin in the target tissue (e.g., tumor, inflamed organ) to ensure it is reaching sufficient levels to exert its effect.
-
Data Summary
Table 1: Pharmacokinetic Parameters of Reparixin in Different Species
| Parameter | Rat | Dog |
| Half-life (t1/2) | ~0.5 hours | ~10 hours |
| Volume of Distribution (Vss) | ~0.15 L/kg | ~0.15 L/kg |
| Primary Route of Elimination | Urinary Excretion | Urinary Excretion |
| Major Metabolic Pathway | Oxidation of isobutyl side-chain | Hydrolysis of the amide bond |
Source: Data compiled from studies on the pharmacokinetics and metabolism of Reparixin.[5][6]
Table 2: Effects of Reparixin in a Mouse Model of Myelofibrosis (Gata1low mice)
| Parameter | Vehicle-Treated | Reparixin-Treated |
| Bone Marrow Fibrosis | High | Reduced |
| Splenic Fibrosis | High | Reduced |
| TGF-β1 Expression (BM) | High | Lower |
| mCXCL1, CXCR1, CXCR2 Expression (BM) | Similar to Reparixin | Similar to Vehicle |
| GATA1 Expression in Megakaryocytes | Low | Increased |
| Collagen III in Megakaryocytes | High | Reduced |
Source: Data from a study investigating Reparixin in a Gata1low mouse model.[3][11]
Key Signaling Pathway & Experimental Workflow
The primary pathway affected by Reparixin is the CXCL8-CXCR1/2 signaling axis. This pathway is crucial for neutrophil recruitment and activation in inflammation and for promoting tumor growth, angiogenesis, and metastasis in cancer.[12][13][14]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 11. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 14. The CXCL8-CXCR1/2 pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing lot-to-lot variability of (Rac)-Reparixin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize lot-to-lot variability when working with (Rac)-Reparixin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Reparixin?
This compound is the racemic mixture of the compound, meaning it contains both the R- and S-enantiomers. Reparixin, the more commonly studied active agent, is the R-enantiomer, ((2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide).[1] The R-isomer is a potent and specific non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[2][3][4] this compound may be used as an experimental control.[1] Lot-to-lot variability can arise from differences in the isomeric purity of the supplied compound. For experiments targeting CXCR1/2, it is crucial to use the R-enantiomer (Reparixin) and to confirm the isomeric purity if using a generic source.
Q2: How should I store and handle this compound powder?
To ensure stability and minimize degradation, this compound powder should be stored under the conditions specified by the supplier, typically at -20°C for long-term storage (up to 3 years).[5] For shorter periods, storage at 4°C is acceptable for up to 2 years.[5] The compound is shipped at room temperature in the continental US, but this may vary for other locations.[6]
Q3: What is the best way to prepare stock solutions of this compound?
This compound is insoluble in water.[5][7] The recommended solvent is dimethyl sulfoxide (DMSO).[7][8] To prepare a high-concentration stock solution, dissolve the powder in fresh, anhydrous DMSO.[2] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[7]
Q4: How should I store stock solutions of this compound?
Aliquoted stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[2] It is not recommended to store the solution for long periods.[7]
Q5: What are the key signaling pathways affected by Reparixin?
Reparixin is a non-competitive allosteric inhibitor of CXCR1 and CXCR2, which are G protein-coupled receptors.[7] The binding of chemokines like IL-8 (CXCL8) to these receptors activates downstream signaling cascades that are crucial for neutrophil migration and activation.[4][9] Reparixin blocks these pathways, thereby inhibiting processes like chemotaxis, intracellular calcium increase, and elastase release.[2] It has been shown to counteract the activation of p-FAK, p-JAK2/p-STAT3, and PI3K-p-cortactin.
Troubleshooting Guide
Issue 1: High variability in experimental results between different lots of this compound.
| Potential Cause | Troubleshooting Step |
| Isomeric Purity | The ratio of R- and S-enantiomers may differ between lots. The R-enantiomer (Reparixin) is significantly more active against CXCR1/2. |
| Compound Purity | Impurities from synthesis can affect the compound's activity. |
| Compound Degradation | Improper storage of the powder or stock solutions can lead to degradation. |
Issue 2: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Cells that are unhealthy or have been passaged too many times can respond differently to treatment. |
| Inconsistent Seeding Density | Variations in the number of cells seeded can lead to different responses. |
| Incomplete Dissolution | If the compound is not fully dissolved, the actual concentration in the working solution will be lower than intended. |
| DMSO Concentration | High concentrations of DMSO in the final working solution can be toxic to cells. |
Issue 3: Poor solubility or precipitation of the compound in aqueous media.
| Potential Cause | Troubleshooting Step |
| Low Solubility in Water | This compound is insoluble in water. |
| Precipitation upon Dilution | Diluting a high-concentration DMSO stock solution directly into aqueous media can cause the compound to precipitate. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solubility in DMSO | ≥14.15 mg/mL | [7] |
| Solubility in Ethanol | ≥47.3 mg/mL | [7] |
| Solubility in Water | Insoluble | [5][7] |
| Powder Storage (Long-term) | -20°C for up to 3 years | [5] |
| Powder Storage (Short-term) | 4°C for up to 2 years | [5] |
| Stock Solution Storage (-80°C) | Up to 1 year | [2] |
| Stock Solution Storage (-20°C) | Up to 1 month | [2] |
Table 2: Recommended Concentrations and Dosages for Reparixin
| Experiment Type | Concentration/Dosage | Details | Source |
| In vitro (Human PMN migration) | IC50 = 1 nM (CXCL8-induced) | Mediated by CXCR1 | [2] |
| In vitro (Human PMN migration) | IC50 = 400 nM (CXCL1-induced) | Mediated by CXCR2 | [2] |
| In vivo (Rat liver ischemia) | 15 mg/kg | i.v. 15 min before reperfusion and s.c. 2h after | [7] |
| In vivo (Spinal cord injury) | 10 mg/kg/day | Subcutaneous infusion via osmotic pumps | [10] |
| In vivo (Acute lung injury) | 15 µg/g | Reduces neutrophil recruitment by ~50% | [4][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder (MW: 283.39 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of powder using a calibrated analytical balance. For 1 mg of powder, you will add 352.87 µL of DMSO to make a 10 mM solution.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
To ensure complete dissolution, vortex the solution and, if necessary, warm it at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[2]
-
Protocol 2: General Protocol for a Cell-Based Chemotaxis Assay
-
Cell Preparation: Culture your cells of interest (e.g., human polymorphonuclear cells) under standard conditions. Ensure the cells are healthy and in the logarithmic growth phase.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in your assay medium to achieve the desired final concentrations. It is important to perform serial dilutions to minimize pipetting errors and ensure the final DMSO concentration is consistent across all conditions and typically below 0.1%.
-
-
Chemotaxis Assay:
-
Pre-incubate the cells with the various concentrations of this compound or vehicle control (assay medium with the same final DMSO concentration) for a specified period (e.g., 15-30 minutes at 37°C).
-
Place the chemoattractant (e.g., IL-8/CXCL8) in the lower chamber of a Boyden chamber or a similar migration plate.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type to allow for migration.
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Quantify the migrated cells by microscopy or a plate reader-based method.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value if applicable.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound (Standard) | 异构体 | MCE [medchemexpress.cn]
- 7. apexbt.com [apexbt.com]
- 8. Reparixin | CXCR | TargetMol [targetmol.com]
- 9. pnas.org [pnas.org]
- 10. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of (Rac)-Reparixin on CXCR1/2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-Reparixin with other prominent CXCR1/2 inhibitors. The following sections detail the inhibitory effects, present supporting experimental data, and offer comprehensive protocols for key validation assays.
This compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, which play pivotal roles in inflammatory responses and cancer progression. Validating the efficacy and specificity of such inhibitors is crucial for their development as therapeutic agents. This guide offers a comparative analysis of Reparixin against other known CXCR1/2 inhibitors, supported by in vitro and in vivo experimental data.
Comparative Analysis of CXCR1/2 Inhibitors
The inhibitory potency of Reparixin and its alternatives is a key determinant of their therapeutic potential. The following tables summarize the in vitro inhibitory activity and in vivo efficacy of these compounds based on available experimental data.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below compares the IC50 values of Reparixin and other CXCR1/2 inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Cell Line/System |
| This compound | CXCR1 | ~1 | Chemotaxis/Migration | Human Polymorphonuclear Leukocytes (PMNs), L1.2 cells expressing CXCR1 |
| CXCR2 | 100 - 400 | Chemotaxis/Migration | Human PMNs, L1.2 cells expressing CXCR2 | |
| Navarixin (SCH-527123) | CXCR1 | 36 - 41 | Radioligand Binding, Chemotaxis | Ba/F3 cells expressing human CXCR1, Cynomolgus monkey CXCR1 |
| CXCR2 | 2.6 - 3 | Radioligand Binding, Chemotaxis | Ba/F3 cells expressing human CXCR2 | |
| Ladarixin | CXCR1 | 0.9 | Chemotaxis | Not Specified |
| CXCR2 | 0.8 | Chemotaxis | Not Specified | |
| AZD5069 | CXCR2 | pIC50: 9.1 | Radioligand Binding | Human CXCR2 |
| CXCR1 | >100-fold selectivity for CXCR2 | Not Specified | Not Specified | |
| SX-682 | CXCR1/2 | Not explicitly quantified in searches | Functional Assays (e.g., migration) | Not Specified |
| C29 | CXCR1/2 | Not explicitly quantified in searches | Functional Assays (e.g., proliferation, migration) | Endothelial cells, Cancer cell lines |
In Vivo Efficacy
The therapeutic potential of these inhibitors is further validated in various animal models of disease. The following table summarizes key in vivo studies.
| Compound | Animal Model | Disease/Condition | Dosing Regimen | Key Findings |
| This compound | Mouse | Acute Lung Injury (LPS-induced) | 15 µg/g | Reduced neutrophil recruitment by ~50% and decreased vascular permeability.[1][2] |
| Rat | Liver Ischemia/Reperfusion Injury | 15 mg/kg | Inhibited PMN recruitment by 90% and reduced liver damage.[3] | |
| Navarixin (SCH-527123) | Mouse | Pulmonary Inflammation (LPS-induced) | 3 mg/kg (oral) | Inhibited neutrophil recruitment, mucus production, and goblet cell hyperplasia.[4] |
| Mouse | Colon Cancer Xenograft | Not Specified | Decreased tumor growth and microvessel density.[4] | |
| Ladarixin | Mouse | Pancreatic Cancer (syngeneic) | 15 mg/kg (i.p. daily) | Reduced tumor burden and enhanced response to anti-PD-1 therapy.[5] |
| Mouse | Melanoma Xenograft | 15 mg/kg (i.p. daily) | Inhibited tumor progression, induced apoptosis, and reduced angiogenesis.[6] | |
| AZD5069 | Rat | Pulmonary Inflammation (LPS-induced) | Not Specified | Blocked lung and blood neutrophilia.[7] |
| Cynomolgus Monkey | Long-term safety study | 30, 130, 525 mg/kg/day (oral, b.i.d) for 39 weeks | No adverse effects on neutrophil phagocytosis.[8] | |
| SX-682 | Mouse | Head and Neck Cancer (syngeneic) | Oral administration in chow | Abrogated tumor MDSC accumulation and enhanced NK cell immunotherapy efficacy.[9] |
| Mouse | Breast Cancer (4T1) | Oral administration in chow | Slightly delayed primary tumor growth and impaired metastasis.[10] | |
| C29 | Mouse | Head and Neck/Renal Cancer Xenograft | Not Specified | Reduced tumor growth by decreasing tumor cell proliferation and angiogenesis.[11][12] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the CXCR1/2 signaling pathway and a typical workflow for validating inhibitor efficacy.
Caption: CXCR1/2 signaling pathway and the inhibitory action of Reparixin.
Caption: A typical experimental workflow for validating CXCR1/2 inhibitors.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. The following are protocols for key in vitro assays used to validate the inhibitory effect of compounds on CXCR1/2.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as IL-8.
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
Chemoattractant: Recombinant human IL-8 (CXCL8)
-
Test compound (e.g., Reparixin) and vehicle control (e.g., DMSO)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the purified neutrophils in assay buffer to a final concentration of 2 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of the test compound or vehicle for 30 minutes at 37°C.
-
Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the membrane, wipe the non-migrated cells from the top surface, and fix and stain the migrated cells on the bottom surface.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Calcium Mobilization Assay
This assay measures the inhibition of intracellular calcium release, a key downstream event in CXCR1/2 signaling, upon ligand stimulation.
Materials:
-
Cells expressing CXCR1 or CXCR2 (e.g., transfected HEK293 cells or neutrophils)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Ligand (e.g., IL-8)
-
Test compound and vehicle control
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in assay buffer containing Pluronic F-127.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound at various concentrations or vehicle to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
After a short baseline reading, inject the ligand (e.g., IL-8) into the wells and continue to record the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve and calculate the percentage of inhibition.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the inhibitor's binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells expressing CXCR1 or CXCR2
-
Radiolabeled ligand (e.g., [125I]-IL-8)
-
Test compound and vehicle control
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or vehicle.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate the specific binding at each concentration of the test compound and perform a non-linear regression analysis to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
References
- 1. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD5069 [openinnovation.astrazeneca.com]
- 8. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. In vivo monitoring of the therapeutic efficacy of a CXCR1/2 inhibitor with 18F-FDG PET/CT imaging in experimental head and neck carcinoma: A feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thno.org [thno.org]
A Comparative In Vivo Efficacy Analysis: Reparixin and its Racemic Form
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reparixin, a potent non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, has demonstrated significant efficacy in various preclinical and clinical in vivo models of inflammation, ischemia-reperfusion injury, and cancer.[1][2][3] This guide provides a comprehensive comparison of the in vivo efficacy of Reparixin, which is the R-(-)-enantiomer of 2-(4-isobutylphenyl)propionyl methanesulfonide, against its theoretical racemic counterpart, (Rac)-Reparixin.
Disclaimer: Extensive literature searches did not yield any direct in vivo comparative studies between this compound and the active R-enantiomer, Reparixin. The vast majority of published research has focused exclusively on the single enantiomer. Therefore, this guide will present the established in vivo data for Reparixin and discuss the potential pharmacodynamic and pharmacokinetic differences that could be anticipated between the single enantiomer and a racemic mixture based on fundamental principles of stereopharmacology.
Introduction to Reparixin and Stereoisomerism
Reparixin is a small molecule drug that selectively targets CXCR1 and CXCR2, receptors that play a crucial role in the recruitment and activation of neutrophils, key mediators of inflammation.[4][5] By inhibiting these receptors, Reparixin effectively mitigates inflammatory responses and subsequent tissue damage.[4]
Many pharmaceutical agents exist as chiral molecules, meaning they have a non-superimposable mirror image. These two mirror images are known as enantiomers. A racemic mixture, or racemate, contains equal amounts of both enantiomers. While chemically similar, enantiomers can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles in the body due to their stereospecific interactions with chiral biological molecules like enzymes and receptors.
In Vivo Efficacy of Reparixin (R-enantiomer)
Reparixin has been evaluated in a multitude of in vivo models, consistently demonstrating its therapeutic potential.
Anti-inflammatory and Ischemia-Reperfusion Injury Models
In a rat model of liver ischemia-reperfusion injury, administration of Reparixin (15 mg/kg) resulted in a remarkable 90% inhibition of polymorphonuclear (PMN) neutrophil recruitment into the reperfused livers.[6] This was accompanied by a significant reduction in liver damage, as evidenced by decreased alanine aminotransferase levels and hepatocellular necrosis.[6] Similarly, in a murine model of acid-induced acute lung injury, therapeutic administration of Reparixin (15 µg/g) improved gas exchange, reduced neutrophil recruitment to the lungs, and decreased vascular permeability.[3]
| Model | Species | Reparixin Dose | Key Findings | Reference |
| Liver Ischemia-Reperfusion | Rat | 15 mg/kg | 90% inhibition of PMN recruitment; significantly reduced liver damage. | [6] |
| Acid-Induced Acute Lung Injury | Mouse | 15 µg/g | Improved gas exchange; reduced neutrophil recruitment and vascular permeability. | [3] |
| Intestinal Ischemia-Reperfusion | Rat | 3-30 mg/kg | Dose-dependent inhibition of vascular permeability and neutrophil influx in the intestine and lungs. | [7] |
Oncology Models
Reparixin has also shown promise in oncology by targeting cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, and treatment resistance. In human breast cancer xenograft models, Reparixin reduced the population of aldehyde dehydrogenase positive (ALDH+) cells and CD24-/CD44+ breast cancer stem cells, both as a single agent and in combination with chemotherapy.[8] Furthermore, in a gastric cancer xenograft model, the combination of repertaxin and 5-fluorouracil resulted in a more significant reduction in tumor volume and weight compared to either agent alone.
| Model | Cancer Type | Reparixin Treatment | Key Findings | Reference |
| Human Breast Cancer Xenograft | Breast Cancer | Monotherapy and combination with taxane chemotherapy | Reduced ALDH+ and CD24-/CD44+ cancer stem cell populations; reduced metastasis formation. | [8] |
| Gastric Cancer Xenograft | Gastric Cancer | 30 mg/kg alone and in combination with 5-FU | Significantly decreased tumor volume and increased apoptosis, with enhanced effects in the combination group. | [2] |
This compound: A Theoretical Comparison
In the absence of direct experimental data for this compound, we can theorize its potential in vivo profile based on the principles of stereopharmacology. A racemic mixture consists of a 1:1 ratio of the R- and S-enantiomers. The overall effect of a racemate is the sum of the individual effects of its enantiomers.
Several scenarios are possible for the S-(+)-enantiomer of Reparixin:
-
Eutomer/Distomer Relationship: The R-enantiomer (Reparixin) is the active component (eutomer), while the S-enantiomer could be inactive (distomer) or possess a different, potentially undesirable, activity.
-
Different Pharmacokinetic Properties: The two enantiomers could have different rates of absorption, distribution, metabolism, and excretion. This can lead to different plasma concentrations and duration of action for each enantiomer, even when administered in equal amounts.
-
Antagonistic Effects: In some cases, one enantiomer can antagonize the effects of the other.
Given that Reparixin is developed and studied as a single enantiomer, it is highly probable that the R-enantiomer is the eutomer, possessing the desired inhibitory activity on CXCR1/2. The S-enantiomer may be less active or inactive. If the S-enantiomer is inactive but has a different pharmacokinetic profile, it could contribute to the overall drug load in the body without providing a therapeutic benefit, potentially leading to a less favorable safety profile compared to the pure R-enantiomer.
Experimental Protocols
Rat Model of Liver Ischemia-Reperfusion Injury
-
Animal Model: Male rats are anesthetized.
-
Ischemia Induction: The portal vein and hepatic artery are clamped to induce ischemia for a specified duration (e.g., 1 hour).
-
Treatment: Reparixin (15 mg/kg) or vehicle is administered intravenously prior to reperfusion.
-
Reperfusion: The clamps are removed to allow blood flow to the liver.
-
Sample Collection: After a set reperfusion period (e.g., 12 hours), blood and liver tissue samples are collected.
-
Analysis: Liver damage is assessed by measuring serum alanine aminotransferase (ALT) levels. Neutrophil infiltration is quantified by measuring myeloperoxidase (MPO) activity in liver tissue homogenates. Histopathological analysis of liver sections is also performed.[6]
Murine Model of Acid-Induced Acute Lung Injury
-
Animal Model: Mice are anesthetized.
-
Injury Induction: A solution of hydrochloric acid is instilled intratracheally to induce lung injury.
-
Treatment: Reparixin (15 µg/g) or vehicle is administered intraperitoneally at a specific time point after injury induction (e.g., 15 minutes).
-
Assessment: After a defined period (e.g., 2 hours), various parameters are measured.
-
Gas Exchange: Arterial blood gas analysis is performed to assess oxygenation.
-
Neutrophil Recruitment: Bronchoalveolar lavage (BAL) is performed to collect cells from the lungs, and neutrophils are counted.
-
Vascular Permeability: The concentration of protein in the BAL fluid is measured as an indicator of vascular leakage.[3]
Visualizing the Mechanism and Workflow
Reparixin's Mechanism of Action
Caption: Allosteric inhibition of CXCR1/2 by Reparixin.
In Vivo Ischemia-Reperfusion Experimental Workflow
Caption: Workflow for in vivo ischemia-reperfusion studies.
Conclusion
Reparixin, the R-enantiomer of 2-(4-isobutylphenyl)propionyl methanesulfonide, has a well-documented profile of in vivo efficacy in mitigating inflammation, ischemia-reperfusion injury, and tumor progression through its potent and selective inhibition of CXCR1 and CXCR2. While direct comparative data for its racemic form is not available in the reviewed literature, the established principles of stereopharmacology suggest that the use of the single, active enantiomer is likely to provide a more favorable therapeutic index. Future studies directly comparing the in vivo efficacy and safety of this compound and Reparixin would be necessary to definitively characterize the contribution of each enantiomer to the overall pharmacological profile.
References
- 1. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repertaxin, an inhibitor of the chemokine receptors CXCR1 and CXCR2, inhibits malignant behavior of human gastric cancer MKN45 cells in vitro and in vivo and enhances efficacy of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repertaxin, a novel inhibitor of rat CXCR2 function, inhibits inflammatory responses that follow intestinal ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repertaxin, a novel inhibitor of rat CXCR2 function, inhibits inflammatory responses that follow intestinal ischaemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
(Rac)-Reparixin vs. Ladarixin: A Comparative Guide to CXCR1/2 Inhibitors for Researchers
In the landscape of inflammatory disease and immuno-oncology research, the inhibition of chemokine receptors CXCR1 and CXCR2 has emerged as a promising therapeutic strategy. These receptors, primarily activated by interleukin-8 (IL-8/CXCL8), are pivotal in the recruitment and activation of neutrophils, contributing to the pathogenesis of numerous inflammatory conditions and tumor progression. This guide provides a detailed, data-driven comparison of two prominent CXCR1/2 inhibitors: (Rac)-Reparixin and Ladarixin, aimed at researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Chemical Structures
This compound, a first-generation CXCR1/2 inhibitor, and Ladarixin, a second-generation compound, are both non-competitive allosteric inhibitors.[1][2] They function by binding to a site on the receptor distinct from the ligand-binding pocket, thereby preventing receptor activation and downstream signaling without blocking ligand binding itself.[2] While structurally related, Ladarixin was developed to have improved pharmacokinetic properties and a different receptor inhibition profile compared to Reparixin.[1]
Figure 1: Chemical Structures of this compound and Ladarixin.
Performance Comparison: A Quantitative Analysis
The primary distinction between Reparixin and Ladarixin lies in their potency and selectivity for CXCR1 and CXCR2. Ladarixin exhibits potent dual inhibition of both receptors, whereas Reparixin is markedly more selective for CXCR1. This is evident in their half-maximal inhibitory concentration (IC50) values obtained from functional assays such as chemotaxis.
| Inhibitor | Target | IC50 (Chemotaxis Assay) | Reference |
| This compound | CXCR1 | 1 nM | [2] |
| CXCR2 | 400 nM | [2] | |
| Ladarixin | CXCR1 | 0.9 nM | [1] |
| CXCR2 | 0.8 nM | [1] |
Table 1: Comparative in vitro potency of this compound and Ladarixin in inhibiting CXCR1/2-mediated chemotaxis.
Mechanism of Action: Allosteric Inhibition of CXCR1/2 Signaling
Both Reparixin and Ladarixin are classified as non-competitive allosteric inhibitors.[1][2] Upon binding of a chemokine ligand, such as IL-8, CXCR1/2 undergoes a conformational change, activating intracellular G-proteins. This initiates a signaling cascade involving phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to an increase in intracellular calcium concentration ([Ca2+]) and the activation of protein kinase C (PKC) and Akt. These events culminate in cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Reparixin and Ladarixin bind to a transmembrane domain of the receptors, preventing this G-protein activation and subsequent downstream signaling.[2]
References
- 1. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Reparixin: A Comparative Analysis of Chemokine Receptor Cross-Reactivity
(Rac)-Reparixin , also known as Repertaxin, is a potent, non-competitive allosteric inhibitor of the CXC chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors, primarily expressed on neutrophils, play a crucial role in inflammatory responses by mediating leukocyte recruitment and activation.[3][4] This guide provides a detailed comparison of Reparixin's activity across various chemokine receptors, supported by experimental data and protocols, to assist researchers and drug development professionals in evaluating its specificity and potential therapeutic applications.
Quantitative Analysis of Receptor Inhibition
Reparixin exhibits a significant preferential inhibitory activity towards CXCR1 over CXCR2. Experimental data consistently demonstrates that Reparixin inhibits CXCR1-mediated functions at nanomolar concentrations, while its efficacy on CXCR2 is substantially lower.[3][5] This selectivity is attributed to its allosteric binding mechanism within the transmembrane region of the receptors.[6]
| Receptor Target | Ligand(s) | Reparixin IC₅₀ | Fold Difference (vs. CXCR1) | Reference(s) |
| CXCR1 | CXCL6, CXCL8 | ~1 nM | 1x | [3][5][6] |
| CXCR2 | CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, CXCL8 | ~100 - 400 nM | ~100 - 400x | [3][6] |
| BLTR1 | Leukotriene B4 (LTB₄) | No significant effect | - | [1] |
Summary of Findings: The data clearly indicates that Reparixin is a highly potent inhibitor of CXCR1. Its inhibitory concentration for CXCR2 is approximately 100 to 400 times higher, highlighting its selective nature.[4][6] Importantly, studies have shown that Reparixin does not inhibit other G-protein coupled receptors involved in leukocyte migration, such as the leukotriene B4 receptor (BLTR1), confirming its specificity for the CXCR1/2 axis.[1]
Experimental Methodologies
The determination of Reparixin's cross-reactivity and inhibitory potency relies on a variety of in vitro assays. The following are detailed protocols for key experiments cited in the literature.
Radioligand Binding Assay
This assay is performed to determine if an inhibitor competes with the natural ligand for binding to the receptor.
Objective: To assess the effect of Reparixin on the binding of a radiolabeled ligand (e.g., [¹²⁵I]-CXCL8) to CXCR1 and CXCR2.
Protocol:
-
Cell Preparation: Isolate human polymorphonuclear neutrophils (PMNs) which endogenously express CXCR1 and CXCR2.[6]
-
Pre-incubation: Resuspend PMNs in RPMI 1640 medium and incubate them at 37°C for 15 minutes in the presence of Reparixin (e.g., 1 µM) or a vehicle control.[3][6]
-
Binding Reaction: After pre-incubation, resuspend the cells in a binding medium (RPMI 1640 with 20 mM HEPES and 0.02% NaN₃).[6]
-
Add a constant concentration of radiolabeled ligand (e.g., 0.2 nM of [¹²⁵I]-CXCL8) and serial dilutions of unlabeled ("cold") CXCL8 to the cell suspension.[3]
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle agitation to allow binding to reach equilibrium.[3][6]
-
Separation: Separate cell-bound radioactivity from unbound ligand by centrifugation through an oil gradient (e.g., 80% silicon and 20% paraffin).[3]
-
Quantification: Measure the radioactivity in the cell pellet using a gamma counter. Non-specific binding is determined in the presence of a large excess (e.g., 200-fold) of unlabeled CXCL8.[3]
-
Analysis: As a non-competitive inhibitor, Reparixin is not expected to alter the binding affinity (Kd) of the natural ligand in this type of assay.[6]
Chemotaxis (Cell Migration) Assay
This functional assay measures the ability of a compound to inhibit cell migration towards a chemoattractant.
Objective: To quantify the inhibitory effect of Reparixin on neutrophil migration mediated by CXCR1 and CXCR2 agonists.
Protocol:
-
Cell Preparation: Isolate human PMNs or use cell lines transfected to express either CXCR1 or CXCR2.
-
Pre-incubation: Pre-incubate the cells at 37°C for 15 minutes with varying concentrations of Reparixin or a vehicle control.[6]
-
Assay Setup: Use a Transwell system with a porous membrane (e.g., 5 µm pore size). Place the pre-incubated cells in the upper chamber.[6]
-
Add the specific chemokine agonist (e.g., CXCL8 for CXCR1/2, or CXCL1 for selective CXCR2 activation) to the lower chamber at a concentration known to induce migration (e.g., 10 nM).[6]
-
Incubation: Incubate the plate for a set period (e.g., 45 minutes for human PMNs) at 37°C to allow for cell migration.[3][6]
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by microscopy.
-
Analysis: Calculate the concentration of Reparixin that causes 50% inhibition of migration (IC₅₀) for each chemokine agonist. This allows for direct comparison of its potency against CXCR1- and CXCR2-mediated chemotaxis.[3]
Visualizing Experimental and Signaling Pathways
To better understand the processes involved in evaluating Reparixin and its mechanism of action, the following diagrams illustrate a typical experimental workflow and the associated signaling pathway.
Caption: Workflow for a chemotaxis assay to determine Reparixin's IC₅₀.
Caption: Reparixin allosterically inhibits CXCR1/2 signaling.
References
- 1. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. apexbt.com [apexbt.com]
- 4. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of (Rac)-Reparixin and repertaxin in scientific literature
For scientists and professionals in drug development, selecting the precise chemical tool is paramount. This guide provides an objective, data-driven comparison of (Rac)-Reparixin and its purified enantiomer, Repertaxin, both known as inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2.
Chemical Identity: A Racemic Mixture vs. a Single Enantiomer
The fundamental difference between the two compounds lies in their stereochemistry. This compound is a racemic mixture, containing equal amounts of both the R(-) and S(+) enantiomers. Repertaxin, also known as L-Reparixin, is the isolated, pharmacologically active R(-) enantiomer.[1][2] The S(+) enantiomer is considered biologically inactive. In drug development, using a single, active enantiomer like Repertaxin is generally preferred to avoid the metabolic burden and potential off-target effects of an inactive isomer.[2]
Mechanism of Action: Allosteric Inhibition of CXCR1/2
Both this compound and Repertaxin function as non-competitive, allosteric inhibitors of the G protein-coupled receptors (GPCRs) CXCR1 and CXCR2.[3][4] Instead of competing with the natural ligand, Interleukin-8 (IL-8), at its binding site, Repertaxin binds to a different (allosteric) site on the receptor. This binding event induces a conformational change that prevents the receptor from activating its downstream signaling cascade, even when IL-8 is bound.[4] This mechanism effectively blocks key inflammatory processes such as neutrophil activation, calcium mobilization, and chemotaxis.[1][3]
The signaling pathway inhibited by these compounds is crucial in inflammatory responses. Upon activation by ligands like IL-8, CXCR1/2 receptors couple to G-proteins, initiating a cascade that includes phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to neutrophil recruitment.[4] Repertaxin's allosteric inhibition halts this process at the receptor level.
References
(Rac)-Reparixin in Combination with Chemotherapy: A Comparative Guide for Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (Rac)-Reparixin, a non-competitive allosteric inhibitor of CXCR1 and CXCR2, in combination with chemotherapy in various preclinical cancer models. It aims to offer an objective analysis of its performance against alternative therapeutic strategies, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Introduction to this compound and the CXCL8-CXCR1/2 Axis in Cancer
This compound is an orally available small molecule that targets the chemokine receptors CXCR1 and CXCR2. These receptors, activated by ligands such as CXCL8 (IL-8), play a crucial role in cancer progression by promoting tumor cell proliferation, survival, migration, and angiogenesis.[1][2] Notably, the CXCL8-CXCR1/2 axis is implicated in the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for therapy resistance and metastasis.[3][4] By inhibiting CXCR1/2, Reparixin aims to disrupt these pro-tumorigenic signals and sensitize cancer cells to the cytotoxic effects of chemotherapy.
Efficacy of this compound in Combination with Chemotherapy
Preclinical studies have demonstrated that the combination of Reparixin with conventional chemotherapy agents leads to enhanced anti-tumor activity in various cancer models.
Breast Cancer Models
In breast cancer, particularly in models of triple-negative breast cancer (TNBC), Reparixin has been shown to synergize with taxane-based chemotherapy. The combination therapy leads to a reduction in the cancer stem cell population, inhibition of tumor growth, and decreased metastasis.[3][5]
Table 1: Efficacy of Reparixin in Combination with Paclitaxel in a Breast Cancer Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Number of Metastases at Day 21 (Mean ± SEM) | Reference |
| Vehicle | 2.36 ± 0.25 | 16 ± 2 | [5] |
| Reparixin | 1.67 ± 0.18 | 10 ± 1 | [5] |
| Paclitaxel | 1.35 ± 0.15 | 9 ± 1 | [5] |
| Reparixin + Paclitaxel | 0.99 ± 0.12# | 9 ± 1 | [5] |
| * p < 0.05 vs. Vehicle; # p < 0.05 vs. single agents |
Thyroid Cancer Models
In models of anaplastic thyroid carcinoma (ATC), a highly aggressive form of thyroid cancer, Reparixin has demonstrated significant anti-tumor effects both as a single agent and in combination with chemotherapy drugs like docetaxel and doxorubicin. The combination treatment resulted in impaired viability of cancer cells, reduced tumor growth, and sensitization of cancer cells to chemotherapy.[6][7][8]
Table 2: Efficacy of Reparixin in Combination with Docetaxel in a Thyroid Cancer Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 27 (Mean ± SEM) | Reference |
| Vehicle | ~1400 | [8] |
| Reparixin (30 mg/kg/day) | ~800 | [8] |
| Docetaxel (5 mg/kg, weekly) | ~700 | [8] |
| Reparixin + Docetaxel | ~300# | [8] |
| p < 0.05 vs. Vehicle; # p < 0.05 vs. single agents |
Pancreatic Cancer Models
In pancreatic ductal adenocarcinoma (PDAC) cell lines, Reparixin and other CXCR1/2 inhibitors have been shown to reduce cell viability, proliferation, and migration.[9][10] These inhibitors suppress the phosphorylation of downstream signaling molecules such as STAT3, AKT, and ERK.
Table 3: In Vitro Efficacy of Reparixin and SCH527123 in Pancreatic Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Reparixin | HPAC, Capan-1, AsPC-1 | Proliferation (BrdU) | Dose-dependent growth suppression | Effective | [10] |
| SCH527123 | HPAC, Capan-1, AsPC-1 | Proliferation (BrdU) | Dose-dependent growth suppression | Effective | [10] |
| Reparixin | HPAC | Western Blot | p-STAT3, p-AKT, p-ERK, p-S6 | Decreased phosphorylation | [10] |
| SCH527123 | HPAC | Western Blot | p-STAT3, p-AKT, p-ERK, p-S6 | Decreased phosphorylation | [10] |
Comparison with Other CXCR1/2 Inhibitors
While direct head-to-head preclinical studies are limited, several other CXCR1/2 inhibitors have shown promise in cancer models.
-
SCH527123: This CXCR1/2 antagonist has demonstrated anti-tumor activity in models of melanoma, colon, and pancreatic cancer by inhibiting cell proliferation and angiogenesis.[1][9][11]
-
SX-682: In breast and lung cancer models, SX-682 has been shown to delay tumor growth and reduce mesenchymal features of cancer cells.[12]
-
Ladarixin: This dual CXCR1/2 inhibitor has shown efficacy in reducing tumor burden and enhancing the response to immunotherapy in pancreatic cancer models.[13]
The available data suggests that different CXCR1/2 inhibitors have similar mechanisms of action, primarily by disrupting the CXCL8 signaling axis. The choice of inhibitor for a specific application may depend on factors such as its pharmacokinetic properties and the specific cancer type being targeted.
Experimental Protocols
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used.
-
Tumor Cell Implantation: Cancer cell lines (e.g., MDA-MB-231 for breast cancer, 8505c for thyroid cancer) are injected subcutaneously or orthotopically.
-
Treatment Regimen:
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for histological and molecular analysis. Metastasis can be assessed by imaging or histological examination of distant organs.
In Vitro Cell-Based Assays
-
Cell Lines: Various cancer cell lines relevant to the cancer type of interest are used (e.g., MCF7, MDA-MB-231 for breast cancer; 8505c, CAL62 for thyroid cancer; HPAC, AsPC-1 for pancreatic cancer).
-
Proliferation/Viability Assays: Assays such as MTS, BrdU incorporation, or clonogenic assays are used to assess the effect of the compounds on cell growth.
-
Migration Assays: Boyden chamber or wound healing assays are used to evaluate the impact on cell motility.
-
Cancer Stem Cell Assays:
-
Aldefluor Assay: This assay identifies cells with high aldehyde dehydrogenase (ALDH) activity, a marker for CSCs. Cells are incubated with the ALDEFLUOR reagent, and the fluorescent product is quantified by flow cytometry. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control.[16][17][18]
-
CD44/CD24 Staining: Cells are stained with fluorescently labeled antibodies against CD44 and CD24 and analyzed by flow cytometry. The CD44+/CD24- population is considered to be enriched for CSCs in breast cancer.[19][20]
-
Sphere Formation Assay: Cells are cultured in serum-free media under conditions that promote the growth of spheroids, which are enriched in CSCs. The number and size of spheres are quantified.
-
Signaling Pathways and Visualizations
The anti-tumor effects of this compound in combination with chemotherapy are mediated through the inhibition of the CXCL8-CXCR1/2 signaling axis and its downstream effectors.
References
- 1. Rationale and Means to Target Pro-Inflammatory Interleukin-8 (CXCL8) Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. JCI - CXCR1 blockade selectively targets human breast cancer stem cells in vitro and in xenografts [jci.org]
- 4. CXCR1 blockade selectively targets human breast cancer stem cells in vitro and in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Multiple anti-tumor effects of Reparixin on thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Inhibition of interleukin 8/C‑X-C chemokine receptor 1,/2 signaling reduces malignant features in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 17. stemcell.com [stemcell.com]
- 18. protocols.io [protocols.io]
- 19. High aldehyde dehydrogenase and expression of cancer stem cell markers selects for breast cancer cells with enhanced malignant and metastatic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
(Rac)-Reparixin: A Comparative Analysis of its Specificity for CXCR1 over CXCR2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-Reparixin's binding specificity for the chemokine receptors CXCR1 and CXCR2. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and workflows.
This compound is a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, which play a critical role in inflammatory responses by mediating neutrophil migration.[1][2][3] Experimental data consistently demonstrates a significantly higher affinity and inhibitory potency of Reparixin for CXCR1 compared to CXCR2.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound and other notable CXCR1/CXCR2 inhibitors.
| Compound | Target | Parameter | Species | Value | Fold Selectivity (CXCR2 IC50 / CXCR1 IC50) | Reference(s) |
| This compound | CXCR1 | IC50 | Human | 1 nM | ~100-400x for CXCR1 | [1][2][4] |
| CXCR2 | IC50 | Human | 100 - 400 nM | [1][2] | ||
| Ladarixin | CXCR1 | IC50 | Human | 0.9 nM | ~1x (Dual Inhibitor) | [5] |
| CXCR2 | IC50 | Human | 0.8 nM | [5] | ||
| Navarixin (SCH 527123) | CXCR1 | IC50 | Human | 41 nM | ~14x for CXCR2 | [5] |
| CXCR2 | IC50 | Human | 3 nM | [5] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
One study has reported that Reparixin exhibits an almost 400-fold higher efficacy in inhibiting CXCR1 activity over CXCR2.[3] This pronounced specificity is attributed to a less favorable binding environment for the isobutyl group of Reparixin and a lack of specific hydrophobic interactions within the CXCR2 binding pocket.[3]
Experimental Protocols
The specificity of this compound is primarily assessed through two key in vitro functional assays: chemotaxis and intracellular calcium mobilization.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, such as CXCL8 (IL-8), which binds to both CXCR1 and CXCR2.
Principle: A Boyden chamber or a Transwell® system is used, which consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant is placed in the lower chamber. The ability of neutrophils to migrate through the pores in the membrane towards the chemoattractant is quantified in the presence and absence of the inhibitor.
Detailed Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Incubate the neutrophil suspension with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM CXCL8 for CXCR1/CXCR2 activation, or a CXCR2-specific ligand like CXCL1) to the lower wells of the chemotaxis chamber.
-
Place the Transwell® inserts (typically with a 3-5 µm pore size) into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be achieved by:
-
Staining the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence with a plate reader.
-
Lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of Reparixin compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Intracellular Calcium Mobilization Assay
Activation of CXCR1 and CXCR2 by their ligands triggers a rapid and transient increase in intracellular free calcium concentration ([Ca2+]i). This assay measures the ability of an inhibitor to block this signaling event.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The dye's fluorescence properties change upon binding to calcium. By monitoring the fluorescence intensity at specific excitation and emission wavelengths, the change in [Ca2+]i can be quantified.
Detailed Protocol:
-
Cell Culture and Loading:
-
Culture a suitable cell line expressing CXCR1 and/or CXCR2 (e.g., HEK293 or CHO cells) or use primary neutrophils.
-
Harvest the cells and resuspend them in a loading buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Load the cells with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with the assay buffer to remove extracellular dye.
-
Inhibitor Incubation: Resuspend the cells in the assay buffer and incubate with various concentrations of this compound or a vehicle control for 15-30 minutes at room temperature.
-
Measurement:
-
Transfer the cell suspension to a fluorometer cuvette or a 96-well black-walled plate.
-
Establish a stable baseline fluorescence reading.
-
Add the chemokine agonist (e.g., CXCL8) to stimulate the cells.
-
Record the fluorescence emission at 510 nm with excitation alternating between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm). This ratio is proportional to the [Ca2+]i.
-
Determine the peak calcium response for each condition.
-
Calculate the percentage of inhibition of the calcium response for each concentration of Reparixin compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
CXCR1/CXCR2 Signaling Pathway
Caption: CXCR1 and CXCR2 signaling pathways leading to neutrophil chemotaxis.
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for assessing chemotaxis inhibition by this compound.
Logical Relationship of Reparixin's Specificity
Caption: Logical diagram of this compound's preferential inhibition of CXCR1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of (Rac)-Reparixin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-Reparixin with other CXCR1/CXCR2 inhibitors, supported by experimental data. This compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, which play a crucial role in the recruitment and activation of neutrophils, key mediators of inflammation. [1] This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of this compound for research and therapeutic development.
Performance Comparison of CXCR1/CXCR2 Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and alternative CXCR1/CXCR2 inhibitors.
Table 1: In Vitro Potency of CXCR1/CXCR2 Inhibitors
| Compound | Target(s) | Assay Type | IC50 / Kd | Species | Reference |
| This compound | CXCR1 | Inhibition of CXCL8-induced chemotaxis | IC50 = 1 nM | Human | [2] |
| CXCR2 | Inhibition of CXCL1-induced chemotaxis | IC50 = 400 nM | Human | [2] | |
| AZD5069 | CXCR2 | Receptor Binding | IC50 = 0.79 nM | Human | [3] |
| Navarixin (SCH 527123) | CXCR1 | Cell-free assay | IC50 = 36 nM | Not Specified | [4] |
| CXCR2 | Cell-free assay | IC50 = 2.6 nM | Not Specified | [4] | |
| CXCR1 | Binding Affinity | Kd = 41 nM | Cynomolgus Monkey | [5] | |
| CXCR2 | Binding Affinity | Kd = 0.20 nM | Mouse, Rat | [5] | |
| Danirixin (GSK1325756) | CXCR2 | CXCL8 Binding | IC50 = 12.5 nM | Human | [6] |
| CXCR2 | Binding to CHO-expressed CXCR2 | pIC50 = 7.9 | Human | [7] |
Table 2: Pharmacokinetic Properties of CXCR1/CXCR2 Inhibitors
| Compound | Administration Route | Key Pharmacokinetic Parameters | Species | Reference |
| This compound | Intravenous | t1/2 ≈ 0.5 h, Vss ≈ 0.15 L/kg | Rat | [8] |
| Intravenous | t1/2 ≈ 10 h, Vss ≈ 0.15 L/kg | Dog | [8] | |
| AZD5069 | Oral | Terminal t1/2 ≈ 11 h | Human | [9] |
| Navarixin (SCH 527123) | Oral | Not specified | Not specified | [4][10] |
| Danirixin (GSK1325756) | Oral | t1/2 greater on Day 14 than Day 1 (33% increase for 50 mg dose) | Human | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound are provided below.
In Vitro Chemotaxis Assay
-
Objective: To determine the inhibitory effect of this compound on neutrophil migration in response to chemoattractants.
-
Cell Types: Human polymorphonuclear neutrophils (PMNs) are isolated from the peripheral blood of healthy donors.
-
Method:
-
PMNs are pre-incubated with varying concentrations of this compound or vehicle control.
-
Chemotaxis is assessed using a Boyden chamber assay. The lower chamber is filled with a chemoattractant (e.g., CXCL8 for CXCR1/CXCR2-mediated migration or other chemoattractants like C5a or fMLP as controls for specificity).
-
A porous membrane separates the upper and lower chambers.
-
The pre-treated PMNs are placed in the upper chamber.
-
The chamber is incubated to allow cell migration towards the chemoattractant.
-
Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal cell migration.[1][2]
-
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
-
Objective: To evaluate the efficacy of this compound in reducing neutrophil recruitment and inflammation in an in vivo model of acute lung injury.
-
Animal Model: C57BL/6 mice are commonly used.
-
Method:
-
Mice are administered this compound (e.g., 15 µg/g) or vehicle control via a suitable route (e.g., intraperitoneal injection) prior to LPS challenge.[11]
-
Acute lung injury is induced by inhalation of aerosolized LPS.
-
At a specified time point after LPS exposure, mice are euthanized.
-
Bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell influx, particularly neutrophils.
-
Lung tissue may be collected for histological analysis to evaluate tissue damage and for measurement of inflammatory mediators.
-
Vascular permeability can be assessed by measuring the extravasation of Evans blue dye into the lung tissue.[11][12]
-
Ischemia-Reperfusion Injury Model
-
Objective: To assess the protective effect of this compound against tissue damage caused by ischemia-reperfusion.
-
Animal Model: Rat models of liver or other organ ischemia-reperfusion are frequently employed.
-
Method:
-
Anesthesia is induced in the animals.
-
Ischemia is induced by temporarily occluding the blood supply to the target organ (e.g., the hepatic artery and portal vein for liver ischemia).
-
This compound or vehicle is administered intravenously or subcutaneously before the reperfusion phase.[13]
-
After a defined period of ischemia, the occlusion is removed to allow reperfusion.
-
After a set duration of reperfusion, blood and tissue samples are collected.
-
Efficacy is evaluated by measuring markers of organ damage (e.g., serum transaminases for liver injury), quantifying neutrophil infiltration into the tissue, and assessing tissue histology.[13]
-
Clinical Validation and Future Directions
This compound has been investigated in numerous clinical trials for a range of inflammatory conditions, including organ transplantation, COVID-19 pneumonia, and breast cancer.[6][14][15] A meta-analysis of six randomized trials involving 406 patients showed a significantly lower all-cause mortality in the reparixin group compared to the control group (2.3% vs. 6.5%).[16] In a Phase 2 study of patients with COVID-19 pneumonia, reparixin treatment was associated with a statistically significant reduction in the rate of clinical events compared to standard of care.[17] While some studies have shown promising results, others have not met their primary endpoints, highlighting the complexity of targeting the inflammatory response in different disease contexts.[18]
Ongoing research continues to explore the full therapeutic potential of this compound and other CXCR1/CXCR2 inhibitors. The data presented in this guide offer a foundation for researchers to compare and select the most appropriate tools for their specific research questions in the field of inflammation and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD5069 [openinnovation.astrazeneca.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The pharmacokinetics and pharmacodynamics of danirixin (GSK1325756) − a selective CXCR2 antagonist − in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates | Haematologica [haematologica.org]
- 15. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials [frontiersin.org]
- 17. A Multicenter Phase 2 Randomized Controlled Study on the Efficacy and Safety of Reparixin in the Treatment of Hospitalized Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-Reparixin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (Rac)-Reparixin, a non-competitive allosteric inhibitor of CXCR1 and CXCR2 chemokine receptors. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Hazard Profile and Required PPE
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302 | Protective gloves, Impervious clothing |
| Skin Corrosion/Irritation (Category 2) | H315 | Protective gloves, Impervious clothing |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Safety goggles with side-shields, Face shield |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | H335 | Suitable respirator, Use in a well-ventilated area or fume hood |
(Data sourced from MedchemExpress Safety Data Sheet)[1]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, as with most laboratory chemicals, is governed by local, state, and federal regulations. The following steps provide a general framework for compliant disposal.
Step 1: Consultation of Safety Data Sheet (SDS) and Local Regulations The most critical first step is to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound.[1][2] The SDS contains detailed information on handling, storage, and disposal. Concurrently, review your institution's chemical hygiene plan and consult with your Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
Step 2: Preparation of Waste
-
Unused or Expired Product: Keep the this compound in its original, tightly sealed container. Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, or empty containers, should be considered contaminated waste. These items must be collected separately from regular trash.
Step 3: Segregation and Storage of Waste
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Step 4: Disposal via a Licensed Contractor
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.
-
It is imperative that this compound is not disposed of with household garbage or flushed down the drain.[2] Allowing the product to reach the sewage system can have adverse environmental effects.[2]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Wear Appropriate PPE: Before addressing the spill, don the full personal protective equipment as outlined in the table above.[1]
-
Contain the Spill: For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a suitable, labeled container for hazardous waste disposal, following the procedures outlined above.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling (Rac)-Reparixin
For researchers, scientists, and drug development professionals working with (Rac)-Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, adherence to strict safety protocols and operational plans is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, a detailed experimental protocol for a common in vitro application, and a comprehensive operational and disposal plan to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must provide a complete seal around the eyes to protect from splashes. A face shield offers additional protection against larger splashes.[1] |
| Hands | Protective gloves | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or punctures before use.[1] |
| Body | Impervious clothing/Laboratory coat | A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron or suit is recommended.[1] |
| Respiratory | Suitable respirator | Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary to avoid respiratory tract irritation.[1] |
Experimental Protocol: In Vitro Cell Migration Assay
This compound is commonly used to study its inhibitory effects on cell migration mediated by the CXCR1/CXCR2 signaling axis. The following is a detailed methodology for a transwell cell migration assay.
Objective: To evaluate the inhibitory effect of this compound on the migration of a human cancer cell line (e.g., MDA-MB-231) towards a chemoattractant.
Materials:
-
This compound
-
Human cancer cell line expressing CXCR1/CXCR2 (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Chemoattractant (e.g., human CXCL8/IL-8)
-
24-well transwell inserts (8 µm pore size)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C. Further dilutions to working concentrations should be made in serum-free medium immediately before use.
-
-
Cell Culture and Starvation:
-
Culture MDA-MB-231 cells in DMEM with 10% FBS until they reach 70-80% confluency.
-
The day before the assay, aspirate the growth medium, wash the cells with PBS, and replace with serum-free medium.
-
Incubate the cells in serum-free medium for 18-24 hours to starve them.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL CXCL8).
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control - DMSO) for 30 minutes at 37°C.
-
-
Cell Seeding:
-
Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Place the plate in a 37°C, 5% CO2 incubator for 4-24 hours. The optimal incubation time may vary depending on the cell line.
-
-
Staining and Quantification:
-
After incubation, carefully remove the transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the migrated cells with 0.1% crystal violet for 10 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells under a microscope.
-
Operational and Disposal Plan
A systematic plan for the handling and disposal of this compound is crucial for laboratory safety and environmental protection.
Handling and Storage Workflow
Caption: A flowchart illustrating the key steps for safely handling this compound from preparation to disposal.
Disposal Plan
This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Proper disposal is essential to mitigate these risks.
-
Liquid Waste:
-
All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of liquid waste containing this compound down the drain.
-
-
Solid Waste:
-
Contaminated solid waste, such as pipette tips, gloves, and empty vials, should be placed in a designated hazardous waste container.
-
Empty containers should be rinsed with a suitable solvent (e.g., ethanol), and the rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste.
-
-
Spills:
-
In case of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Regulatory Compliance:
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.
-
CXCR1/CXCR2 Signaling Pathway
This compound acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2. The following diagram illustrates the simplified signaling pathway that is inhibited by this compound.
Caption: A diagram showing the inhibition of the CXCR1/CXCR2 signaling cascade by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
